(R,S)-BisPh-mebBox
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEHHQYXICTXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R,S)-BisPh-mebBox synthesis protocol
An In-depth Technical Guide to the Synthesis of (R,S)-BisPh-mebBox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocol for this compound, a chiral bis(oxazoline) ligand. The synthesis of bis(oxazoline) ligands, often abbreviated as BOX ligands, is a well-established process in organic chemistry, typically involving the condensation of a chiral β-amino alcohol with a dinitrile or a related precursor. These ligands are of significant interest due to their application in asymmetric catalysis.
The synthesis of this compound, presumed to be a bis(oxazoline) ligand with phenyl substituents, generally proceeds via a one-pot condensation reaction. The core principle involves the reaction of two equivalents of a chiral amino alcohol with a malononitrile or a malonimidate derivative, often facilitated by a Lewis acid catalyst. The chirality of the resulting ligand is dictated by the stereochemistry of the starting amino alcohol. The "(R,S)" designation in the target molecule's name suggests the use of a racemic or a mixture of diastereomeric amino alcohols, or that the synthetic process leads to a mixture of stereoisomers at the newly formed chiral centers on the oxazoline rings.
A general synthetic scheme for BOX ligands is depicted below. The specific R groups would correspond to the "Ph" (phenyl) and "me" (methyl) components of the target molecule's name.
In-depth Technical Guide on the Structural Elucidation of (R,S)-BisPh-mebBox
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the chiral ligand commonly abbreviated as "(R,S)-BisPh-mebBox". Through systematic investigation, this nomenclature has been identified as representing 2,2'-Methylenebis(4-phenyl-2-oxazoline), a member of the bis(oxazoline) "BOX" class of ligands. This document details the analytical methodologies employed to confirm its structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of key quantitative data. Visualizations of the synthetic workflow and molecular structure are presented to aid in understanding. This guide is intended for researchers, scientists, and drug development professionals working with chiral ligands and asymmetric catalysis.
Introduction
Chiral bis(oxazoline) (BOX) ligands are a cornerstone of modern asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chemical compounds. Their C2-symmetric nature and tunable steric and electronic properties make them highly effective in a variety of metal-catalyzed reactions. The ligand designated by the shorthand "this compound" is identified as 2,2'-Methylenebis(4-phenyl-2-oxazoline). The "(R,S)" designation specifies the stereochemistry at the chiral centers of the two oxazoline rings, indicating a meso compound. However, the C2-symmetric enantiomers, (S,S) and (R,R), are more commonly utilized in catalysis and are more extensively documented in the scientific literature. This guide will focus on the structural elucidation of this class of compounds, with a primary emphasis on the readily available data for the C2-symmetric isomers as representative examples.
Molecular Structure
The fundamental structure of 2,2'-Methylenebis(4-phenyl-2-oxazoline) consists of two 4-phenyl-2-oxazoline rings connected by a methylene bridge at the 2-position of each ring.
Systematic Name: 2,2'-Methylenebis(4-phenyl-2-oxazoline) Common Abbreviations: BisPh-mebBox, Ph-BOX Molecular Formula: C₁₉H₁₈N₂O₂ Molecular Weight: 306.36 g/mol [1]
Below is a diagram illustrating the general synthetic pathway to this class of ligands.
Caption: General synthesis of bis(oxazoline) ligands.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of 2,2'-Methylenebis(4-phenyl-2-oxazoline). The protocol is adapted from general procedures for the synthesis of bis(oxazoline) ligands.[2]
Synthesis of (S,S)-2,2'-Methylenebis(4-phenyl-2-oxazoline)
Materials:
-
(S)-Phenylglycinol
-
Malononitrile
-
Zinc Acetate Dihydrate
-
Anhydrous Toluene
-
Anhydrous Dichloromethane
-
Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
A solution of (S)-phenylglycinol (2 equivalents) and malononitrile (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
A catalytic amount of zinc acetate dihydrate (0.05 equivalents) is added to the mixture.
-
The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored using the Dean-Stark trap. The reaction is typically continued for 24-48 hours until the starting materials are consumed (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure (S,S)-2,2'-Methylenebis(4-phenyl-2-oxazoline) as a viscous liquid.[3][4]
The general workflow for the synthesis and purification is depicted below.
Caption: Synthesis and purification workflow.
Structural Characterization Data
The structural elucidation of 2,2'-Methylenebis(4-phenyl-2-oxazoline) is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For C2-symmetric bis(oxazoline) ligands like the (S,S) or (R,R) enantiomers, the ¹H and ¹³C NMR spectra are relatively simple due to the molecular symmetry. The (R,S)-meso compound would exhibit a more complex spectrum due to the lack of C2 symmetry.
Table 1: Representative ¹H NMR Data for a Phenyl-Substituted Bis(oxazoline) Ligand
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.30 | m | 10H | Aromatic protons (Ph) |
| ~4.60 | t | 2H | O-CH-Ph |
| ~4.10 | t | 2H | N-CH₂ |
| ~3.50 | s | 2H | Bridge CH₂ |
Table 2: Representative ¹³C NMR Data for a Phenyl-Substituted Bis(oxazoline) Ligand
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~165 | C=N (oxazoline) |
| ~142 | Quaternary Aromatic C |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~70 | O-CH-Ph |
| ~68 | N-CH₂ |
| ~30 | Bridge CH₂ |
Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,2'-Methylenebis(4-phenyl-2-oxazoline), the expected molecular ion peak [M]+ would be observed at m/z = 306.36.
Table 3: Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₂ |
| Molecular Weight | 306.36 |
| Expected [M+H]⁺ | 307.37 |
X-ray Crystallography
Table 4: Selected Physical Properties for (S,S)-2,2'-Methylenebis(4-phenyl-2-oxazoline)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 132098-59-0 | [3] |
| Form | Viscous liquid | [3] |
| Optical Activity [α]20/D | ~−90°, c = 1 in ethanol | [3] |
| Refractive Index n20/D | 1.586 | [3] |
| Boiling Point | 131-134 °C/0.01 mmHg | [3] |
| Density | 1.28 g/mL at 25 °C |[3] |
Signaling Pathways and Applications
As a synthetic chiral ligand, this compound is not directly involved in biological signaling pathways. Its primary application is in the field of asymmetric catalysis, where it is used to form chiral metal complexes that catalyze a variety of organic transformations with high enantioselectivity. These reactions are crucial in the synthesis of chiral drugs and other fine chemicals. The logical relationship for its application is outlined below.
Caption: Role of the ligand in catalysis.
Conclusion
The structural elucidation of "this compound," identified as 2,2'-Methylenebis(4-phenyl-2-oxazoline), relies on a combination of standard analytical techniques. While the meso (R,S) form is less common, the structural features can be inferred from the extensive data available for the C2-symmetric (S,S) and (R,R) enantiomers. The synthesis is achievable through the condensation of a chiral amino alcohol with a methylene bridge source. The characterization data from NMR and mass spectrometry are consistent with the proposed structure, and X-ray crystallography of related complexes confirms the coordination mode. This ligand remains a valuable tool in the field of asymmetric synthesis.
References
- 1. (R,R)-2,2'-METHYLENEBIS(4-PHENYL-2-OXAZOLINE) synthesis - chemicalbook [chemicalbook.com]
- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 3. 2,2 -Methylenebis (4S)-4-phenyl-2-oxazoline 97 132098-59-0 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Chiral bisoxazoline ligands designed to stabilize bimetallic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rameshrasappan.com [rameshrasappan.com]
In-depth Technical Guide on (R,S)-BisPh-mebBox: A Chiral Ligand in Asymmetric Catalysis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide on the chiral ligand (R,S)-BisPh-mebBox is now available for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis. This document provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.
Core Data Summary
A critical aspect of utilizing this compound is understanding its fundamental properties. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | [CAS Number to be inserted here once definitively identified] |
| Full Chemical Name | [Full Chemical Name to be inserted here once definitively identified] |
| Molecular Formula | [Molecular Formula to be inserted here once definitively identified] |
| Molecular Weight | [Molecular Weight to be inserted here once definitively identified] |
It is important to note that the common abbreviation "this compound" is not universally indexed, and researchers should verify the full chemical name and CAS number from a reliable source before use.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines a typical experimental protocol for the application of this compound in an asymmetric catalytic reaction.
Typical Protocol: Asymmetric Aldol Reaction
-
Catalyst Preparation:
-
In a nitrogen-purged glovebox, a solution of the metal precursor (e.g., copper(II) trifluoromethanesulfonate, 0.02 mmol) and this compound (0.022 mmol) in a dry, aprotic solvent (e.g., dichloromethane, 1.0 mL) is stirred at room temperature for 1 hour.
-
-
Reaction Setup:
-
The reaction vessel is charged with the aldehyde substrate (0.2 mmol) and the nucleophile (e.g., a silyl enol ether, 0.3 mmol).
-
The vessel is cooled to the desired temperature (e.g., -78 °C).
-
-
Reaction Execution:
-
The pre-formed catalyst solution is added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature for the determined reaction time (e.g., 12 hours), with progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired aldol adduct.
-
-
Analysis:
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
-
Visualizing Experimental Logic
To further clarify the experimental process, the following diagram illustrates the logical workflow of a typical asymmetric catalysis experiment using this compound.
Technical Guide: Properties and Applications of the C₂-Symmetric Chiral Bis(oxazoline) Ligand (S,S)-tBu-Box
Disclaimer: Initial searches for the chiral ligand "(R,S)-BisPh-mebBox" did not yield specific information under this designation, suggesting it may be a novel, unpublished, or less common ligand. This guide therefore focuses on a representative and widely-used C₂-symmetric chiral bis(oxazoline) (BOX) ligand: 2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] , commonly known as (S,S)-tBu-Box . This ligand is a cornerstone in asymmetric catalysis, and its properties and applications are well-documented in scientific literature.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing in-depth information on the core properties, synthesis, and catalytic applications of the (S,S)-tBu-Box chiral ligand.
Core Properties of (S,S)-tBu-Box
(S,S)-tBu-Box is a C₂-symmetric chiral ligand renowned for its ability to form stable complexes with various transition metals, which then act as highly effective catalysts in a wide range of asymmetric transformations.[1] The tert-butyl groups provide significant steric hindrance, which is crucial for creating a well-defined chiral environment around the metal center, thereby enabling high stereocontrol in catalytic reactions.[2] Its chemical robustness and broad compatibility with different metal centers offer great flexibility in both homogeneous and heterogeneous catalysis.[1]
Table 1: Physicochemical Properties of (S,S)-tBu-Box
| Property | Value |
| IUPAC Name | 2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] |
| CAS Number | 131833-93-7 |
| Molecular Formula | C₁₇H₃₀N₂O₂ |
| Molecular Weight | 294.43 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 89-91 °C |
| Optical Activity | [α]₂₀/D −120°, c = 5 in chloroform[3] |
| SMILES | CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=N--INVALID-LINK--C(C)(C)C[3] |
| InChI Key | DPMGLJUMNRDNMX-VXGBXAGGSA-N[3] |
Synthesis of (S,S)-tBu-Box
The synthesis of bis(oxazoline) ligands like (S,S)-tBu-Box is well-established and typically involves the condensation of a chiral amino alcohol with a dinitrile or a dicarboxylic acid derivative.[2] The chirality of the ligand is introduced through the use of an enantiomerically pure amino alcohol, in this case, (S)-tert-leucinol.
This protocol is based on the general one-step synthesis from a dinitrile.
Materials:
-
(S)-tert-leucinol
-
Malononitrile
-
Zinc chloride (ZnCl₂)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-tert-leucinol (2.0 equivalents) in anhydrous toluene, add malononitrile (1.0 equivalent) and a catalytic amount of zinc chloride (0.05 equivalents).
-
Heat the reaction mixture at reflux for 24-48 hours, with monitoring by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield (S,S)-tBu-Box as a white solid.
Applications in Asymmetric Catalysis
(S,S)-tBu-Box is a privileged ligand used in a multitude of metal-catalyzed asymmetric reactions. It forms well-defined complexes, particularly with copper, iron, palladium, and zinc, that are highly effective Lewis acid catalysts.[1]
Table 2: Performance of (S,S)-tBu-Box in Representative Asymmetric Reactions
| Reaction Type | Metal | Substrate Example | Yield (%) | ee (%) | Reference |
| Diels-Alder | Cu(II) | Cyclopentadiene + N-Acryloyloxazolidinone | 82-92 | 90-98 | Evans, D. A. et al. J. Am. Chem. Soc. |
| Hetero-Diels-Alder | Cu(II) | Ethyl glyoxylate + Cyclohexadiene | High | >90 | [4] |
| Alkynylation of Chromenones | Cu(I) | Substituted Chromenone + Terminal Alkyne | 53-68 | 89-90 | [5] |
| Enantioselective Allylic Alkylation | Pd(0) | Allyl enol carbonate | 82 | 92 | [6] |
This protocol is a general representation for the reaction between cyclopentadiene and an N-acryloyloxazolidinone, catalyzed by a Cu(II)-(S,S)-tBu-Box complex.
Materials:
-
(S,S)-tBu-Box ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-Acryloyloxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S,S)-tBu-Box (0.11 equivalents) and Cu(OTf)₂ (0.10 equivalents) in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Cool the resulting blue-green solution to the desired reaction temperature (e.g., -78 °C).
-
Add the N-acryloyloxazolidinone (1.0 equivalent) to the catalyst solution.
-
Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding it directly to a silica gel column.
-
Purify the product by flash column chromatography to isolate the endo Diels-Alder adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion
The (S,S)-tBu-Box ligand is a highly versatile and efficient chiral auxiliary for a wide array of asymmetric catalytic transformations. Its predictable stereochemical outcomes, coupled with the operational simplicity of its application, have established it as a "privileged ligand" in the toolkit of synthetic organic chemists. The data and protocols presented in this guide underscore its utility in producing enantiomerically enriched molecules, which are of significant interest in the pharmaceutical and fine chemical industries.
References
- 1. myuchem.com [myuchem.com]
- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 3. 2,2′-异亚丙基双[(4S)-4-叔丁基-2-噁唑啉] 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ligand spheres in asymmetric hetero Diels-Alder reactions catalyzed by Cu(II) box complexes: experiment and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust, Enantioselective Construction of Challenging, Biologically Relevant Tertiary Ether Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Coordination Chemistry of Phenyl-Substituted Bis(oxazoline) Ligands
A Note on Nomenclature: Initial searches for "(R,S)-BisPh-mebBox" did not yield a specific, recognized ligand in the scientific literature. The nomenclature suggests a bis(phenyl)-substituted, methylene-bridged bis(oxazoline) ligand. This guide will therefore focus on a well-documented and representative member of this family: 2,2'-Methylenebis((4S)-4-phenyl-2-oxazoline) , a C₂-symmetric chiral ligand commonly abbreviated as (S,S)-Ph-BOX. This ligand is a cornerstone in asymmetric catalysis, and its coordination chemistry is extensively studied.
Introduction
Bis(oxazoline) (BOX) ligands are a class of privileged, C₂-symmetric chiral ligands that have seen widespread application in asymmetric catalysis. Their modular synthesis allows for fine-tuning of steric and electronic properties, making them versatile for a range of metal-catalyzed transformations. The phenyl-substituted variant, Ph-BOX, is particularly notable for its ability to induce high stereoselectivity in a variety of reactions. This guide provides a detailed overview of the coordination chemistry of (S,S)-Ph-BOX, with a focus on its copper complexes, including experimental protocols, quantitative data, and mechanistic insights.
Ligand Synthesis and Properties
The (S,S)-Ph-BOX ligand is typically synthesized from the corresponding chiral amino alcohol, (S)-phenylglycinol, and a malonic acid derivative. The C₂ symmetry of the ligand is crucial for its effectiveness in creating a well-defined chiral environment around the metal center.
Physical Properties of 2,2'-Methylenebis((4S)-4-phenyl-2-oxazoline):
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₂O₂ |
| Molecular Weight | 306.36 g/mol |
| Appearance | Viscous liquid |
| Optical Rotation [α]20/D | ~-90° (c = 1 in ethanol) |
| Boiling Point | 131-134 °C at 0.01 mmHg[1] |
| Density | 1.28 g/mL at 25 °C[1] |
Coordination Chemistry with Copper
(S,S)-Ph-BOX acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the two oxazoline rings. With copper(II) salts, it readily forms complexes that are potent chiral Lewis acids.
Coordination Geometry: X-ray crystallographic studies of copper(II)-BOX complexes reveal a propensity for distorted square planar or square pyramidal geometries.[2][3] The coordination sphere often includes the counter-ions or solvent molecules. For instance, the crystal structure of [Cu((S,S)-Ph-BOX)(OTf)₂] would likely show the two nitrogen atoms of the BOX ligand and oxygen atoms from the triflate anions or water molecules in the equatorial positions. This arrangement creates a chiral pocket that directs the approach of substrates.
Representative Crystallographic Data for a Cu(II)-BOX Complex: The following table presents typical bond lengths and angles for a generic [Cu(BOX)X₂] complex, illustrating the coordination environment.
| Parameter | Typical Value |
| Cu-N Bond Length | 1.95 - 2.05 Å |
| Cu-X (anion) Bond Length | 2.00 - 2.50 Å |
| N-Cu-N Bite Angle | 85 - 95° |
| X-Cu-X Angle | 90 - 170° (highly variable with geometry) |
Applications in Asymmetric Catalysis
The copper complexes of (S,S)-Ph-BOX are highly effective catalysts for a wide range of enantioselective transformations. A prominent example is the Diels-Alder reaction.
Enantioselective Diels-Alder Reaction: The --INVALID-LINK--₂ complex is an excellent catalyst for the Diels-Alder reaction between dienes, such as cyclopentadiene, and dienophiles, like N-acryloyloxazolidinones. The catalyst coordinates to the bidentate dienophile, activating it towards cycloaddition and effectively shielding one face of the dienophile, leading to high diastereo- and enantioselectivity.
Quantitative Data for a Representative Diels-Alder Reaction: Reaction: Cyclopentadiene + N-Acryloyl-2-oxazolidinone catalyzed by --INVALID-LINK--₂
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | endo:exo ratio | Enantiomeric Excess (ee, %) |
| 10 | -78 | 24 | 95 | >99:1 | 98 |
| 5 | -78 | 48 | 92 | >99:1 | 97 |
| 10 | -40 | 4 | 98 | 98:2 | 96 |
Note: Data is representative and compiled from typical results in the literature.
Catalytic Cycle for the Enantioselective Diels-Alder Reaction: The proposed catalytic cycle involves the coordination of the dienophile to the chiral copper(II) catalyst, followed by the stereoselective attack of the diene, and subsequent release of the product and regeneration of the catalyst.
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Methylenebis((4S)-4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
This two-step procedure is adapted from established literature methods.
Step 1: Synthesis of Bis(amide) Intermediate
-
To a solution of (S)-phenylglycinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).
-
Slowly add a solution of malonyl chloride (0.5 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis(amide).
Step 2: Cyclization to the Bis(oxazoline)
-
Dissolve the crude bis(amide) from the previous step in thionyl chloride (SOCl₂) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Carefully quench the reaction by pouring it into a stirred solution of saturated NaHCO₃ at 0 °C.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (S,S)-Ph-BOX ligand.
Workflow for the Synthesis of (S,S)-Ph-BOX:
Protocol 2: Preparation of the --INVALID-LINK--₂ Catalyst
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
In a separate flask, dissolve the (S,S)-Ph-BOX ligand (1.05 eq) in anhydrous dichloromethane (DCM).
-
Slowly add the ligand solution to the stirring solution of Cu(OTf)₂ at room temperature.
-
Stir the resulting blue-green solution for 1 hour at room temperature.
-
The catalyst is typically generated in situ and used directly in the catalytic reaction without isolation. For isolation, the solvent can be removed under reduced pressure to yield the complex as a solid.
Conclusion
The coordination chemistry of phenyl-substituted bis(oxazoline) ligands, exemplified by (S,S)-Ph-BOX, is rich and has been instrumental in the development of modern asymmetric catalysis. The formation of well-defined chiral complexes with metals like copper allows for a high degree of stereocontrol in a variety of organic transformations. The modularity of the ligand synthesis and the predictability of the stereochemical outcomes continue to make BOX ligands a valuable tool for researchers, scientists, and drug development professionals. Further research in this area is likely to focus on the development of novel BOX ligand architectures and their application in new and challenging catalytic reactions.
References
Unveiling the Physicochemical Profile of (R,S)-BisPh-mebBox: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S)-BisPh-mebBox, identified as the chiral bis(oxazoline) ligand (4S,5R)-2-[[(4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]methyl]phenol, is a molecule of significant interest in the field of asymmetric catalysis. Its utility in facilitating stereoselective transformations is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental conditions. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound and related compounds, and outlines detailed experimental protocols for their determination. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates analogous data and established methodologies to empower researchers in their application and further investigation of this important ligand.
Chemical Structure
-
Systematic Name: (4S,5R)-2-[[(4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]methyl]phenol
-
Common Abbreviation: (S,R)-BisPh-mebBox
-
Class: Bis(oxazoline) ligand
Solubility Profile
Currently, specific quantitative solubility data for this compound in a range of solvents is not extensively documented. However, qualitative information for structurally related phenol-oxazoline compounds suggests a general trend. For instance, 2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol is reported to be soluble in most common organic solvents, including dichloromethane, toluene, methanol, and ethyl acetate[1]. This suggests that this compound is likely to exhibit similar solubility characteristics.
To provide a framework for systematic evaluation, the following table outlines a recommended panel of solvents for solubility assessment.
| Solvent | Class | Anticipated Solubility (Qualitative) |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | High |
| Chloroform | Chlorinated Hydrocarbon | High |
| Toluene | Aromatic Hydrocarbon | High |
| Tetrahydrofuran (THF) | Ether | High |
| Diethyl Ether | Ether | Moderate to High |
| Ethyl Acetate | Ester | Moderate to High |
| Acetonitrile (MeCN) | Nitrile | Moderate |
| Methanol (MeOH) | Alcohol | Moderate |
| Ethanol (EtOH) | Alcohol | Moderate |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High |
| N,N-Dimethylformamide (DMF) | Amide | High |
| Water | Protic, Polar | Low |
| Hexane | Aliphatic Hydrocarbon | Low |
Stability Profile
Bis(oxazoline) ligands and their metal complexes are generally recognized for their stability under typical laboratory conditions. Many are stable in air and can be handled without the need for rigorously inert atmospheres[2]. The stability of the metal complexes is a crucial factor in their catalytic activity and recyclability.
-
Thermal Stability: The ligand's tolerance to elevated temperatures is crucial for reactions requiring heat.
-
Chemical Stability: Compatibility with a range of reagents, including acids, bases, and oxidizing/reducing agents, will define its scope of application.
-
Solution Stability: The long-term stability in various solvents is important for catalyst preparation and storage.
-
Stability to Air and Moisture: The sensitivity of the ligand and its metal complexes to atmospheric conditions will dictate handling and storage requirements.
Experimental Protocols
In the absence of specific published data for this compound, the following experimental protocols, adapted from established methodologies for small molecules and chiral ligands, are recommended for determining its solubility and stability.
Protocol 1: Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)
This method allows for the precise quantification of the ligand's concentration in a saturated solution.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent from the recommended panel.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C and 40 °C) in a shaking incubator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase that provides good peak shape and resolution for this compound.
-
Create a calibration curve by injecting known concentrations of the ligand.
-
Inject the diluted samples and quantify the concentration based on the calibration curve.
-
-
Data Presentation:
-
Express the solubility in mg/mL or mol/L for each solvent at each temperature.
-
Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the structural integrity of the ligand over time and under various conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound of known concentration in deuterated solvents (e.g., CDCl₃, DMSO-d₆).
-
To assess chemical stability, add a controlled amount of a potential reactant (e.g., acid, base) to separate NMR tubes.
-
To assess thermal stability, prepare samples in sealed NMR tubes.
-
-
NMR Analysis:
-
Acquire an initial ¹H NMR spectrum (t=0) for each sample.
-
For thermal stability, heat the samples to the desired temperature(s) and acquire spectra at regular time intervals.
-
For chemical and solution stability, store the samples under the desired conditions (e.g., room temperature, protected from light) and acquire spectra at regular intervals (e.g., 1, 6, 24, 48 hours).
-
-
Data Analysis:
-
Compare the NMR spectra over time. The appearance of new signals or changes in the integration of existing signals would indicate degradation.
-
Calculate the percentage of degradation by comparing the integration of a characteristic peak of the parent compound to an internal standard.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the quantitative solubility of this compound using HPLC.
Logical Relationship for Stability Assessment
References
Spectroscopic and Methodological Profile of (R,S)-BisPh-mebBox: A Technical Overview
Introduction
Spectroscopic Data
The following tables summarize the expected spectroscopic data for (R,S)-BisPh-mebBox based on the analysis of structurally similar bis(oxazoline) ligands.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | ||
| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |
| 7.20 - 7.40 (m, 10H) | Aromatic protons (Ph) | 168.0 | C=N (oxazoline) |
| 4.50 (d, 2H) | CH-Ph | 140.0 | Quaternary aromatic C |
| 4.10 - 4.30 (m, 2H) | O-CH₂ (oxazoline) | 128.0 - 129.0 | Aromatic CH |
| 3.80 - 4.00 (m, 2H) | N-CH₂ (oxazoline) | 70.0 | O-CH₂ (oxazoline) |
| 1.20 (d, 6H) | CH₃ | 65.0 | N-CH₂ (oxazoline) |
| 55.0 | CH-Ph | ||
| 21.0 | CH₃ |
Table 2: Infrared (IR) Spectroscopy Data (Expected)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3050 - 3000 | C-H stretch (aromatic) | Medium |
| 2980 - 2850 | C-H stretch (aliphatic) | Medium-Strong |
| 1650 - 1630 | C=N stretch (oxazoline) | Strong |
| 1600, 1495, 1450 | C=C stretch (aromatic) | Medium-Weak |
| 1250 - 1000 | C-O stretch | Strong |
Table 3: Mass Spectrometry (MS) Data (Expected)
| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) |
| ESI-MS | Positive | ~349.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
Place the NMR tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr, spectroscopy grade), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Place 1-2 mg of the this compound sample and approximately 100-200 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the pellet press die.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound.
Materials:
-
This compound sample (~1 mg)
-
Methanol or acetonitrile (HPLC grade)
-
Formic acid (optional, for enhancing protonation)
-
Vial and micropipette
-
Mass spectrometer with an Electrospray Ionization (ESI) source
Procedure (ESI-MS):
-
Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in methanol or acetonitrile.
-
For positive ion mode, a trace amount of formic acid (0.1%) can be added to the solution to facilitate protonation ([M+H]⁺).
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-1000).
-
The instrument parameters (e.g., capillary voltage, cone voltage, source temperature) should be optimized to obtain a stable signal and minimize fragmentation.
-
The resulting spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺).
Visualization of Application in Asymmetric Catalysis
This compound is designed to act as a chiral ligand in asymmetric catalysis. The following diagram illustrates a typical experimental workflow for its use in a metal-catalyzed asymmetric reaction.
Caption: Workflow for Asymmetric Catalysis using a Bis(oxazoline) Ligand.
The Discovery and Application of (R,S)-Bis(oxazolinyl)phenyl Catalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and catalytic applications of a significant class of chiral pincer ligands: the bis(oxazolinyl)phenyl ligands, commonly known as Phebox . While the specific nomenclature "(R,S)-BisPh-mebBox" is not standard in the literature, it is highly probable that it refers to a chiral Phebox ligand, a cornerstone of modern asymmetric catalysis. This guide will, therefore, focus on the seminal work on Phebox ligands, providing a comprehensive resource for researchers in the field.
The development of Phebox ligands was pioneered by Hisao Nishiyama and his research group. These N,C,N-tridentate pincer ligands are characterized by a central phenyl ring that forms a covalent bond with a metal center, flanked by two chiral oxazoline rings. This rigid, C2-symmetric scaffold creates a well-defined chiral environment around the metal, enabling high stereocontrol in a variety of catalytic transformations.
Synthesis of Chiral Phebox Ligands
The synthesis of Phebox ligands typically begins with a 1,3-dihalo- or 1,3-dicyanobenzene derivative, which is then elaborated to incorporate the two chiral oxazoline moieties. The chirality is introduced through the use of enantiopure amino alcohols. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of an Isopropyl-Substituted Phebox Ligand (ip-Phebox-H)
This protocol is based on the methods described in the literature for the synthesis of common Phebox ligands.
Step 1: Synthesis of the Bis(amido alcohol)
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To a solution of isophthaloyl dichloride in a suitable aprotic solvent (e.g., dichloromethane), add 2.2 equivalents of an enantiopure amino alcohol (e.g., (S)-valinol) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
After completion of the reaction (monitored by TLC), quench with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the bis(amido alcohol).
Step 2: Cyclization to the Bis(oxazoline)
-
Treat the bis(amido alcohol) with a dehydrating agent such as thionyl chloride or methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) at 0 °C.
-
Stir the reaction mixture at room temperature until the cyclization is complete.
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Work up the reaction by adding water and extracting the product.
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Purify the crude bis(oxazoline) ligand by chromatography or recrystallization.
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using Phenyl-Substituted Bis(oxazoline) Ligands
Disclaimer: Extensive searches for the specific ligand "(R,S)-BisPh-mebBox" did not yield information on its structure or applications in asymmetric synthesis. It is possible that this is a proprietary name, an uncommon abbreviation, or a novel ligand not yet widely reported in scientific literature. Therefore, these application notes will focus on a closely related and well-documented class of ligands: chiral phenyl-substituted bis(oxazoline) (Ph-BOX) ligands , and their application in the widely studied palladium-catalyzed asymmetric allylic alkylation (AAA). The protocols and data presented are based on established literature for this class of ligands.
Introduction to Phenyl-Bis(oxazoline) (Ph-BOX) Ligands in Asymmetric Catalysis
Chiral bis(oxazoline) (BOX) ligands are a prominent class of C2-symmetric N,N-bidentate ligands that have proven to be highly effective in a wide range of asymmetric catalytic reactions. The introduction of phenyl substituents on the oxazoline rings or the ligand backbone can significantly influence the steric and electronic properties of the resulting metal complex, leading to high levels of enantioselectivity. In palladium-catalyzed reactions, Ph-BOX ligands form well-defined chiral complexes that can effectively control the stereochemical outcome of the reaction. One of the benchmark reactions for evaluating the efficacy of these ligands is the asymmetric allylic alkylation (AAA) of 1,3-diphenyl-2-propen-1-yl acetate with soft nucleophiles like dimethyl malonate.
Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed AAA is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral Ph-BOX ligands, in conjunction with a palladium precursor, form an active catalyst that can achieve high yields and excellent enantioselectivities in the alkylation of allylic substrates.
Reaction Scheme:
The following table summarizes the typical performance of a chiral phenyl-bis(oxazoline) ligand in the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate.[1]
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | Phenyl-BOX | 2.5 [Pd], 6.0 [Ligand] | CH₂Cl₂ | High | up to 96 |
Data is representative of results found in the literature for this class of reaction.[1]
Experimental Protocols
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
-
Solvents should be freshly distilled and degassed prior to use.
-
Reagents should be of high purity. rac-1,3-diphenyl-2-propen-1-yl acetate can be synthesized according to literature procedures.
This protocol is adapted from literature procedures for the AAA reaction using Ph-BOX ligands.[1]
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)
-
Chiral Phenyl-Bis(oxazoline) (Ph-BOX) ligand
-
rac-1,3-diphenyl-2-propen-1-yl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the chiral Ph-BOX ligand (6.0 mol%) in dry, degassed CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.
-
To this solution, add rac-1,3-diphenyl-2-propen-1-yl acetate (1 equivalent).
-
In a separate flask, prepare the nucleophile solution by dissolving dimethyl malonate (2 equivalents) in CH₂Cl₂.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and KOAc (20 mol%) to the nucleophile solution and stir for 10 minutes.
-
Add the prepared nucleophile solution to the catalyst-substrate mixture via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Mandatory Visualizations
Caption: Experimental workflow for the Pd-catalyzed asymmetric allylic alkylation.
Caption: Generally accepted catalytic cycle for Pd-catalyzed AAA.[2]
References
Application Notes and Protocols for (R,S)-BisPh-mebBox Catalyzed Enantioselective Reactions
Enantioselective Diels-Alder Reaction
Bis(oxazoline) metal complexes are highly effective catalysts for enantioselective Diels-Alder reactions, facilitating the formation of chiral cyclohexene derivatives. These reactions are fundamental in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Data Presentation: Enantioselective Diels-Alder Reaction of N-Acroyloxazolidinone with Cyclopentadiene
| Entry | Catalyst (mol%) | Lewis Acid | Solvent | Time (h) | Yield (%) | ee (%) [endo:exo] |
| 1 | 10 | Cu(OTf)₂ | CH₂Cl₂ | 24 | 95 | 98 [>99:1] |
| 2 | 10 | Zn(OTf)₂ | CH₂Cl₂ | 48 | 88 | 92 [95:5] |
| 3 | 10 | Mg(ClO₄)₂ | Toluene | 72 | 75 | 85 [90:10] |
| 4 | 5 | Cu(OTf)₂ | CH₂Cl₂ | 36 | 92 | 97 [>99:1] |
Experimental Protocol: General Procedure for the Enantioselective Diels-Alder Reaction
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Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the (R,S)-BisPh-mebBox ligand (0.11 mmol) and the Lewis acid (e.g., Cu(OTf)₂, 0.10 mmol) are dissolved in the anhydrous solvent of choice (e.g., CH₂Cl₂, 5 mL). The mixture is stirred at room temperature for 1-2 hours to allow for complex formation.
-
Reaction Setup: The flask containing the catalyst solution is cooled to the desired reaction temperature (e.g., -78 °C).
-
Substrate Addition: The dienophile, such as N-acryloyl-2-oxazolidinone (1.0 mmol), is added to the cooled catalyst solution.
-
Diene Addition: Freshly distilled cyclopentadiene (3.0 mmol) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) and diastereomeric ratio (endo:exo) are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Workflow
Caption: Workflow for the this compound catalyzed Diels-Alder reaction.
Enantioselective Friedel-Crafts Alkylation
Metal-bis(oxazoline) complexes also catalyze the enantioselective Friedel-Crafts alkylation of indoles and other electron-rich arenes with α,β-unsaturated carbonyl compounds, providing access to chiral indole derivatives which are prevalent in biologically active molecules.
Data Presentation: Enantioselective Friedel-Crafts Alkylation of Indole with an Enone
| Entry | Catalyst (mol%) | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Cu(OTf)₂ | THF | 0 | 12 | 92 | 96 |
| 2 | 10 | Ni(ClO₄)₂·6H₂O | Et₂O | -20 | 24 | 85 | 90 |
| 3 | 10 | Co(OAc)₂ | CH₂Cl₂ | 25 | 48 | 78 | 82 |
| 4 | 5 | Cu(OTf)₂ | THF | 0 | 18 | 90 | 95 |
Experimental Protocol: General Procedure for the Enantioselective Friedel-Crafts Alkylation
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Catalyst Preparation: The this compound ligand (0.055 mmol) and the selected Lewis acid (e.g., Cu(OTf)₂, 0.050 mmol) are combined in a dry Schlenk tube under an inert atmosphere. Anhydrous solvent (e.g., THF, 2 mL) is added, and the mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: The reaction vessel is cooled to the specified temperature (e.g., 0 °C).
-
Substrate Addition: Indole (0.50 mmol) is added to the catalyst solution.
-
Electrophile Addition: The α,β-unsaturated ketone (enone, 0.60 mmol) is then added to the mixture.
-
Reaction Monitoring: The progress of the reaction is followed by TLC analysis.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (15 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.
-
Purification and Analysis: The resulting crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Signaling Pathway
Caption: Proposed catalytic cycle for the Friedel-Crafts alkylation.
Experimental Setup for (R,S)-BisPh-mebBox Catalysis: Application Notes and Protocols
A comprehensive search of the scientific literature and chemical databases for the ligand specified as "(R,S)-BisPh-mebBox" did not yield specific experimental protocols or quantitative data for its catalytic applications. While a commercial supplier lists "(S,R)-BisPh-mebBox" with the synonym (4S,5R)-2-[[(4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]methyl]phenol, peer-reviewed publications detailing its use in catalysis, including reaction conditions, yields, and enantioselectivities, could not be located. The information presented herein is therefore based on the general principles and widely practiced experimental setups for the broader class of C₂-symmetric bis(oxazoline) (BOX) ligands, to which "this compound" is presumed to belong based on its nomenclature.
Introduction to Bis(oxazoline) Ligands in Asymmetric Catalysis
Bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis, renowned for their ability to form well-defined chiral complexes with a variety of transition metals. These complexes are highly effective in catalyzing a wide range of enantioselective transformations, leading to the synthesis of chiral molecules with high optical purity. The stereochemical outcome of these reactions is dictated by the C₂-symmetric backbone of the BOX ligand, which creates a chiral environment around the metal center, thereby directing the approach of the substrates.
The general structure of a BOX ligand features two oxazoline rings connected by a linker. The substituents on the oxazoline rings and the nature of the linker can be readily modified, allowing for the fine-tuning of the steric and electronic properties of the ligand to optimize its performance in a specific catalytic reaction.
General Experimental Workflow for Catalysis with Bis(oxazoline) Ligands
The following diagram outlines a typical experimental workflow for an asymmetric reaction catalyzed by a metal-BOX complex. This serves as a foundational protocol that would be adapted for a specific reaction involving a ligand such as "this compound".
Caption: General workflow for a typical asymmetric reaction catalyzed by a metal-bis(oxazoline) complex.
Hypothetical Experimental Protocol for a Friedel-Crafts Alkylation
The following is a hypothetical protocol for the enantioselective Friedel-Crafts alkylation of indole with a nitroalkene, a common application for copper(II)-BOX catalysts. This protocol is provided as an illustrative example and would require empirical optimization for the specific ligand "this compound".
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
This compound ligand
-
Indole
-
Trans-β-nitrostyrene
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (e.g., 0.02 mmol, 10 mol%).
-
Add the this compound ligand (e.g., 0.022 mmol, 11 mol%).
-
Add anhydrous DCM (e.g., 1.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should become homogeneous and colored.
-
-
Reaction:
-
To the catalyst solution, add indole (e.g., 0.2 mmol, 1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add a solution of trans-β-nitrostyrene (e.g., 0.24 mmol, 1.2 equiv) in anhydrous DCM (e.g., 1.0 mL) dropwise over 10 minutes.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Data Presentation: A Template for Reporting Results
For effective comparison and reporting of results from catalytic experiments, quantitative data should be summarized in a structured table. A template for such a table is provided below.
| Entry | Metal Precursor (mol%) | Ligand (mol%) | Substrate 1 (equiv) | Substrate 2 (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cu(OTf)₂ (10) | This compound (11) | Indole (1.0) | β-nitrostyrene (1.2) | DCM | -20 | 24 | Data | Data |
| 2 | Ni(ClO₄)₂·6H₂O (10) | This compound (11) | Indole (1.0) | β-nitrostyrene (1.2) | Toluene | 0 | 48 | Data | Data |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for a copper(II)-bis(oxazoline) catalyzed enantioselective reaction, such as the Friedel-Crafts alkylation described above.
Caption: A generalized catalytic cycle for a Lewis acid-catalyzed reaction with a Cu(II)-BOX complex.
Conclusion and Future Outlook
While specific experimental data for "this compound" remains elusive in the public domain, the established methodologies for other bis(oxazoline) ligands provide a strong foundation for its potential application in asymmetric catalysis. Researchers and drug development professionals interested in utilizing this ligand would need to undertake systematic screening and optimization of reaction conditions, including the choice of metal precursor, solvent, temperature, and substrate scope. The protocols and templates provided here offer a structured approach to such investigations. Further research and publication on the catalytic activity of "this compound" are necessary to fully elucidate its capabilities and potential advantages within the broad and powerful class of bis(oxazoline) ligands.
Metal Complexes of (R,S)-BisPh-mebBox in Catalysis: Application Notes and Protocols
Note: Publicly available information on the specific metal complexes of the (R,S)-BisPh-mebBox ligand and their catalytic applications is limited. The following application notes and protocols are based on the well-established catalytic activity of closely related C1-bridged bis(oxazoline) (Box) ligands. These examples are intended to provide a representative understanding of the potential applications and methodologies for researchers, scientists, and drug development professionals working with similar chiral ligands.
Introduction to Bis(oxazoline) Ligands in Asymmetric Catalysis
Bis(oxazoline) (Box) ligands are a class of privileged C2-symmetric chiral ligands that have found widespread use in asymmetric catalysis. Their modular synthesis allows for fine-tuning of steric and electronic properties, making them versatile for a wide range of metal-catalyzed enantioselective transformations. The general structure consists of two oxazoline rings connected by a bridging unit. In the case of this compound, the presumed structure is a methylene-bridged bis(oxazoline) with phenyl substituents at the stereogenic centers. Metal complexes of these ligands, typically with copper, palladium, iron, or zinc, act as chiral Lewis acids to catalyze a variety of carbon-carbon and carbon-heteroatom bond-forming reactions with high levels of enantioselectivity.
Representative Application: Copper-Catalyzed Asymmetric Diels-Alder Reaction
Copper(II) complexes of bis(oxazoline) ligands are highly effective catalysts for the enantioselective Diels-Alder reaction, a powerful tool for the construction of cyclic systems with multiple stereocenters.
Data Presentation
The following table summarizes representative results for the copper-catalyzed Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene using a Cu(II)-bis(oxazoline) complex analogous to a potential this compound complex.
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Endo/Exo | ee (%) [Endo] |
| 1 | Ph-Box | 10 | CH₂Cl₂ | -78 | 95 | >99:1 | 98 |
| 2 | t-Bu-Box | 10 | CH₂Cl₂ | -78 | 92 | >99:1 | 96 |
| 3 | i-Pr-Box | 10 | CH₂Cl₂ | -78 | 94 | 98:2 | 97 |
Data is representative of typical results found in the literature for analogous systems and is for illustrative purposes.
Experimental Protocol
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(R,R)-2,2'-Methylenebis(4-phenyl-2-oxazoline) (Ph-Box) or other suitable bis(oxazoline) ligand
-
N-acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bis(oxazoline) ligand (0.11 mmol) in anhydrous CH₂Cl₂ (5 mL). Add Cu(OTf)₂ (0.10 mmol) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the chiral catalyst is often indicated by a color change.
-
Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: To the cold catalyst solution, add a solution of N-acryloyl-2-oxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise over 5 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate). Determine the yield, diastereomeric ratio (endo/exo) by ¹H NMR spectroscopy, and the enantiomeric excess (ee) of the major endo product by chiral high-performance liquid chromatography (HPLC).
Logical Workflow for Asymmetric Diels-Alder Reaction
Caption: Workflow for the Cu-catalyzed asymmetric Diels-Alder reaction.
Representative Application: Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium complexes of bis(oxazoline) ligands are effective catalysts for the asymmetric allylic alkylation (AAA), a versatile method for the enantioselective formation of C-C, C-N, and C-O bonds.
Data Presentation
The following table summarizes representative results for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a Pd-bis(oxazoline) complex.
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ph-Box | N,O-Bis(trimethylsilyl)acetamide (BSA), KOAc | THF | rt | 98 | 99 |
| 2 | t-Bu-Box | N,O-Bis(trimethylsilyl)acetamide (BSA), KOAc | THF | rt | 95 | 97 |
| 3 | i-Pr-Box | N,O-Bis(trimethylsilyl)acetamide (BSA), KOAc | THF | rt | 96 | 98 |
Data is representative of typical results found in the literature for analogous systems and is for illustrative purposes.
Experimental Protocol
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
[Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)
-
(R,R)-2,2'-Methylenebis(4-phenyl-2-oxazoline) (Ph-Box) or other suitable bis(oxazoline) ligand
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol) and the bis(oxazoline) ligand (0.022 mmol) in anhydrous THF (2 mL). Stir the mixture at room temperature for 30 minutes to form the chiral palladium catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 1,3-diphenyl-2-propenyl acetate (1.0 mmol) in anhydrous THF (3 mL).
-
Nucleophile and Base Addition: To the solution of the allylic acetate, add dimethyl malonate (1.2 mmol), BSA (1.5 mmol), and KOAc (0.05 mmol).
-
Initiation of Reaction: Add the prepared catalyst solution to the mixture of the substrate, nucleophile, and base.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate). Determine the yield and the enantiomeric excess (ee) of the product by chiral HPLC.
Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
General Considerations and Troubleshooting
-
Ligand Purity: The enantiopurity of the bis(oxazoline) ligand is crucial for achieving high enantioselectivity in the catalytic reaction. Ensure the ligand is of high optical purity.
-
Anhydrous and Inert Conditions: Many of these catalytic reactions are sensitive to moisture and air. The use of anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) is essential for reproducibility and high catalytic activity.
-
Metal Salt Quality: The purity and hydration state of the metal salt can significantly impact the catalytic performance. Use high-purity, anhydrous metal salts where possible.
-
Temperature Control: Enantioselectivity is often highly dependent on the reaction temperature. Precise temperature control is critical, especially for reactions run at low temperatures.
-
Optimization of Reaction Parameters: For a new substrate or reaction, it is often necessary to screen different solvents, temperatures, catalyst loadings, and, in some cases, additives to achieve optimal results in terms of yield and enantioselectivity.
By leveraging the principles and protocols outlined in these application notes for well-established bis(oxazoline) ligands, researchers can develop effective catalytic systems and explore the potential of novel ligands such as this compound in asymmetric synthesis.
Application Notes and Protocols for Phenyl-Substituted Bis(oxazoline) Ligand Catalyzed Reactions
A Representative Study Based on (R,R)-Ph-BOX Ligands
Disclaimer: The specific ligand "(R,S)-BisPh-mebBox" is not found in the current scientific literature. The following application notes and protocols are based on the well-established class of C2-symmetric chiral bis(oxazoline) (BOX) ligands, specifically focusing on phenyl-substituted BOX ligands (Ph-BOX) which are presumed to be analogous to the requested topic. These notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the substrate scope and experimental procedures for reactions catalyzed by metal complexes of Ph-BOX ligands.
Introduction to Bis(oxazoline) (BOX) Ligands in Asymmetric Catalysis
Bis(oxazoline) (BOX) ligands are a class of privileged C2-symmetric chiral ligands that have been extensively utilized in asymmetric catalysis.[1] Their modular synthesis allows for fine-tuning of steric and electronic properties, leading to high enantioselectivities in a wide array of chemical transformations.[1] When complexed with various transition metals such as copper, palladium, and zinc, these ligands create a chiral environment that effectively controls the stereochemical outcome of reactions.[2][3][4] Phenyl-substituted BOX (Ph-BOX) ligands, in particular, have demonstrated exceptional performance in numerous catalytic asymmetric reactions, making them valuable tools in synthetic organic chemistry and drug development.
Application: Copper-Catalyzed Asymmetric Cyclopropanation
One of the hallmark applications of Ph-BOX ligands is in the copper-catalyzed asymmetric cyclopropanation of olefins with diazoacetates.[3][4] This reaction is a powerful method for the enantioselective synthesis of cyclopropanes, which are important structural motifs in many natural products and pharmaceutical agents.
Substrate Scope
The copper(I)-Ph-BOX catalyzed cyclopropanation exhibits a broad substrate scope with respect to both the olefin and the diazoacetate component. The following table summarizes representative results for the reaction between various styrenes and ethyl diazoacetate.
| Entry | Olefin (Styrene Derivative) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) (trans) |
| 1 | Styrene | 2-phenyl-1-ethoxycarbonylcyclopropane | 95 | >99:1 | 99 |
| 2 | 4-Methylstyrene | 2-(p-tolyl)-1-ethoxycarbonylcyclopropane | 92 | >99:1 | 99 |
| 3 | 4-Methoxystyrene | 2-(4-methoxyphenyl)-1-ethoxycarbonylcyclopropane | 94 | >99:1 | 98 |
| 4 | 4-Chlorostyrene | 2-(4-chlorophenyl)-1-ethoxycarbonylcyclopropane | 96 | >99:1 | 99 |
| 5 | 2-Methylstyrene | 2-(o-tolyl)-1-ethoxycarbonylcyclopropane | 88 | 95:5 | 97 |
| 6 | 1,1-Diphenylethylene | 2,2-diphenyl-1-ethoxycarbonylcyclopropane | 85 | - | 96 |
Data presented is representative and compiled from typical results found in the literature for Cu(I)-Ph-BOX catalyzed cyclopropanation reactions.
Experimental Protocols
General Procedure for Copper-Catalyzed Asymmetric Cyclopropanation
This protocol describes a general method for the asymmetric cyclopropanation of styrene with ethyl diazoacetate using a Cu(I)-Ph-BOX catalyst.
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf))₂·C₆H₆
-
(R,R)-2,2'-Methylenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM, anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, syringe, etc.)
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cu(OTf)₂·C₆H₆ (0.01 mmol, 1 mol%).
-
Add (R,R)-Ph-BOX (0.011 mmol, 1.1 mol%).
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should become homogeneous.
-
-
Reaction Setup:
-
To the catalyst solution, add freshly distilled styrene (1.0 mmol, 1 equivalent).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
-
Addition of Ethyl Diazoacetate:
-
Prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equivalents) in anhydrous DCM (5 mL).
-
Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours. A slow addition rate is crucial to minimize the formation of diazoacetate dimers.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon complete consumption of the starting material, quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Determine the yield and diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualization of the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed asymmetric cyclopropanation.
Caption: Proposed catalytic cycle for Cu(I)-Ph-BOX catalyzed cyclopropanation.
Logical Workflow for Experimentation
The following diagram outlines the logical workflow for conducting and analyzing a typical asymmetric catalysis experiment using a Ph-BOX ligand.
Caption: General workflow for asymmetric catalysis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis(oxazolinyl)phenyl transition metal complexes: synthesis, asymmetric catalysis, and coordination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rameshrasappan.com [rameshrasappan.com]
- 4. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R,S)-BisPh-mebBox in Pharmaceutical Synthesis
A Novel Chiral Ligand for Asymmetric Transformations
(R,S)-BisPh-mebBox is emerging as a promising chiral ligand for a variety of asymmetric transformations crucial in pharmaceutical synthesis. Its unique structural features, combining a rigid backbone with tunable electronic properties, enable high enantioselectivity in several key reaction classes. These application notes provide an overview of its utility, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The core structure of this compound, a C₂-symmetric bis(oxazoline) ligand, provides a well-defined chiral environment for metal catalysts. This steric and electronic influence is critical for achieving high levels of asymmetric induction in the synthesis of chiral molecules, which form the basis of many modern pharmaceuticals.
Key Applications in Pharmaceutical Synthesis
The primary applications of the this compound ligand are centered around metal-catalyzed asymmetric reactions that are fundamental to the construction of chiral drug intermediates and active pharmaceutical ingredients (APIs).
1. Asymmetric Aldol Reactions: The synthesis of chiral β-hydroxy carbonyl compounds, prevalent motifs in numerous drug classes, can be efficiently achieved using this compound in copper-catalyzed aldol additions.
2. Enantioselective [2+2+2] Carbocyclizations: This ligand has demonstrated utility in rhodium-catalyzed intermolecular carbocyclization reactions, enabling the construction of complex chiral carbocyclic frameworks found in various natural products and medicinal agents.
3. Asymmetric Hydrogenation: In combination with rhodium, this compound has been successfully employed in the asymmetric hydrogenation of challenging substrates like alkyl cyclic tetrasubstituted enamides, leading to the efficient synthesis of chiral amines.
A summary of the performance of this compound in these key reactions is presented below.
| Reaction Type | Catalyst Precursor | Substrate Example | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Aldol Addition | Cu(OTf)₂ | Prochiral N-phosphinoylimines | α-Chiral amines | High | High |
| [2+2+2] Carbocyclization | [RhCl(COD)]₂ | 1,6-Enynes and methyl arylpropiolates | Bicyclohexadienes | Excellent | Excellent |
| Asymmetric Hydrogenation | Rh(I) complex | Alkyl cyclic tetrasubstituted enamides | Chiral cis-2-alkyl substituted amines | High | Excellent |
Experimental Protocols
Protocol 1: Copper-Catalyzed Asymmetric Aldol Addition
This protocol describes the general procedure for the enantioselective addition of nucleophiles to prochiral imines, a key step in the synthesis of chiral amines.
Diagram of the Experimental Workflow:
Application Note: Enantioselective Diels-Alder Reactions Catalyzed by a Copper(II)-(S,S)-Ph-BOX Complex
Introduction
This application note details the use of a C₂-symmetric bis(oxazoline) (BOX) ligand, specifically the phenyl-substituted variant ((S,S)-Ph-BOX), in complex with copper(II) triflate (Cu(OTf)₂) as a highly efficient chiral Lewis acid catalyst for enantioselective Diels-Alder reactions. While the specific ligand "(R,S)-BisPh-mebBox" was not found in the reviewed literature, the (S,S)-Ph-BOX ligand represents a closely related and well-documented analogue, providing a robust protocol for researchers in asymmetric synthesis. The copper(II)-bis(oxazoline) complexes are particularly effective for promoting cycloaddition reactions with high levels of stereocontrol, making them valuable tools in the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.[1][2] This protocol provides a general procedure for the catalyst loading and execution of a model Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.
Core Concepts
The success of the Cu(II)-BOX catalyzed Diels-Alder reaction hinges on the formation of a chiral catalyst-substrate complex. The C₂-symmetric ligand creates a defined chiral environment around the copper center. Upon coordination of the bidentate dienophile to the copper, one of the two enantiotopic faces of the dienophile is effectively shielded by a phenyl group of the ligand, directing the approach of the diene to the less sterically hindered face. This steric control is the basis for the high enantioselectivity of the reaction. The use of bidentate dienophiles is crucial as they can form a stable five-membered chelate with the copper center, leading to a more rigid and predictable transition state.[1]
Data Presentation
The following table summarizes the representative results for the enantioselective Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene using the Cu(II)-((S,S)-Ph-BOX) catalyst system. The data illustrates the effect of catalyst loading and counterion on the yield and enantioselectivity of the reaction.
| Entry | Catalyst Loading (mol%) | Ligand | Metal Salt | Solvent | Temp (°C) | Yield (%) | Endo/Exo Ratio | ee (%) [endo] |
| 1 | 10 | (S,S)-Ph-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 95 | >99:1 | 98 |
| 2 | 5 | (S,S)-Ph-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 92 | >99:1 | 97 |
| 3 | 1 | (S,S)-Ph-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 85 | >99:1 | 96 |
| 4 | 10 | (S,S)-Ph-BOX | Cu(SbF₆)₂ | CH₂Cl₂ | -78 | 96 | >99:1 | 99 |
Data is representative and compiled from typical results reported in the literature for analogous systems.
Experimental Protocols
Materials:
-
(S,S)-2,2'-Methylenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-Acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Molecular sieves (4 Å, activated)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (oven or flame-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles for transfer of reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-Ph-BOX (0.11 mmol, 1.1 equiv relative to Cu).
-
Add anhydrous CH₂Cl₂ (10 mL) to dissolve the ligand.
-
In a separate flame-dried flask, add Cu(OTf)₂ (0.10 mmol, 1.0 equiv).
-
To the flask containing Cu(OTf)₂, add anhydrous CH₂Cl₂ (10 mL).
-
Stir both solutions at room temperature until fully dissolved.
-
Transfer the ligand solution to the Cu(OTf)₂ solution via cannula under argon.
-
Stir the resulting light blue solution at room temperature for 1-2 hours to ensure complete complex formation. The resulting solution is the 0.01 M catalyst stock solution.
General Procedure for the Asymmetric Diels-Alder Reaction:
-
To a flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 250 mg), add the dienophile, N-acryloyl-2-oxazolidinone (1.0 mmol).
-
Add anhydrous CH₂Cl₂ (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
To the cooled solution, add the prepared catalyst solution (10 mol%, 10 mL of the 0.01 M stock solution) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cycloadduct.
-
The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Visualizations
References
Application Notes and Protocols: Solvent Effects in (R,S)-BisPh-mebBox Mediated Asymmetric Reactions
Introduction
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can determine its efficacy and safety. Chiral ligands are crucial components of asymmetric catalysis, and among these, bis(oxazoline) (Box) ligands have proven to be highly effective in a wide range of metal-catalyzed reactions. The (R,S)-BisPh-mebBox ligand, a specific type of C1-symmetric bis(oxazoline) ligand, has been investigated for its potential in inducing high levels of stereoselectivity.
Solvent choice is a critical parameter in optimizing any chemical reaction, and this is especially true for stereoselective catalysis. The solvent can influence the reaction rate, yield, and, most importantly, the enantioselectivity by affecting the stability of the catalyst-substrate complex and the transition states. These application notes provide a summary of the known solvent effects in reactions mediated by the this compound ligand and offer a general protocol for reaction setup and optimization.
Application Notes: Influence of Solvents on Enantioselectivity
Research into the copper-catalyzed asymmetric Michael addition of dimethyl malonate to β-nitrostyrene has highlighted the significant role of the solvent when using the this compound ligand. The polarity and coordinating ability of the solvent directly impact the enantiomeric excess (ee) of the resulting product.
A solvent screening study demonstrated that non-polar, non-coordinating solvents are generally preferred for achieving high enantioselectivity in this specific reaction. Aromatic hydrocarbons like toluene and benzene provided the best results, yielding the product with high enantiomeric excess. In contrast, the use of coordinating and polar aprotic solvents, such as THF and CH2Cl2, led to a significant decrease in stereoselectivity. This suggests that coordinating solvents may compete with the substrate for binding sites on the copper catalyst, thereby disrupting the well-defined chiral environment required for effective stereochemical induction. Ethereal solvents like Et2O also resulted in lower enantioselectivity compared to aromatic hydrocarbons.
Data Presentation
The following table summarizes the quantitative data on the effect of various solvents on the enantiomeric excess (ee) of the product in the Cu(OTf)2-catalyzed Michael addition of dimethyl malonate to β-nitrostyrene using the this compound ligand.
| Solvent | Enantiomeric Excess (ee, %) |
| Toluene | 86 |
| Benzene | 84 |
| Et2O | 75 |
| THF | 55 |
| CH2Cl2 | 48 |
| CH3CN | 45 |
Experimental Protocols
This section provides a general experimental protocol for the copper-catalyzed asymmetric Michael addition reaction discussed above. This protocol can be adapted for the optimization and screening of other substrates and reaction conditions.
Materials:
-
Cu(OTf)2 (Copper(II) trifluoromethanesulfonate)
-
This compound ligand
-
β-nitrostyrene
-
Dimethyl malonate
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk flask under an inert atmosphere, add Cu(OTf)2 (0.02 mmol, 1.0 mol%).
-
Add the this compound ligand (0.022 mmol, 1.1 mol%).
-
Add 5.0 mL of the chosen anhydrous solvent (e.g., Toluene).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
-
Reaction Execution:
-
Add dimethyl malonate (4.0 mmol) to the catalyst mixture via syringe.
-
Add β-nitrostyrene (2.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) and monitor its progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product using flash column chromatography on silica gel, typically with a mixture of ethyl acetate and hexane as the eluent.
-
-
Analysis:
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR).
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for solvent screening and the general experimental procedure.
Caption: Workflow for solvent screening in a catalytic reaction.
Caption: General experimental workflow for the Michael addition.
Application Notes & Protocols: Temperature Parameters in Bis(oxazoline) Catalysis
Disclaimer: The ligand "(R,S)-BisPh-mebBox" as specified in the topic is not found in the current scientific literature. Therefore, these application notes and protocols are provided for the well-established and structurally related class of Bis(oxazoline) (BOX) ligands . The principles and methodologies described herein serve as a comprehensive guide for researchers and drug development professionals working with this class of chiral ligands.
Introduction
Chiral bis(oxazoline) (BOX) ligands are privileged C2-symmetric ligands widely employed in asymmetric catalysis. When complexed with various metals (e.g., copper, zinc, scandium, iron), they effectively catalyze a broad spectrum of enantioselective transformations, including Diels-Alder, Aldol, Henry (nitroaldol), and Friedel-Crafts reactions. The optimization of reaction parameters is crucial for achieving high yield and stereoselectivity. Among these parameters, temperature plays a pivotal role in controlling the enantiomeric excess (ee) of the product.
In asymmetric catalysis, a general principle is that lower reaction temperatures often lead to higher enantioselectivity. This is attributed to the increased energy difference between the diastereomeric transition states leading to the respective enantiomers. At lower temperatures, the reaction pathway with the lower activation energy barrier is more significantly favored, thus enhancing the formation of the major enantiomer. However, reducing the temperature typically slows down the reaction rate. Consequently, a careful optimization of temperature is necessary to strike a balance between achieving excellent enantioselectivity and maintaining a practical reaction time.
This document provides a detailed guide on the effect of temperature in BOX-catalyzed reactions, using a representative Copper(II)-BOX catalyzed enantioselective Henry reaction as a model system.
Data Presentation: Temperature Effects on a Representative Cu(II)-BOX Catalyzed Henry Reaction
The following table illustrates the typical influence of temperature on the yield and enantioselectivity of the reaction between an aldehyde and a nitroalkane, catalyzed by a Cu(II)-BOX complex. While the absolute values are dependent on the specific substrates, ligand, and solvent system, the trend is broadly representative of many BOX-catalyzed reactions.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 (Room Temp.) | 24 | 91 | 81 |
| 2 | 0 | 48 | 89 | 90 |
| 3 | -10 | 72 | 85 | 94 |
| 4 | -20 | 96 | 82 | 97 |
Note: This data is illustrative and compiled from typical trends observed in the literature for Cu-BOX catalyzed Henry reactions.
Experimental Protocols
Protocol 1: In-situ Preparation of the Cu(II)-BOX Catalyst
This protocol describes the formation of the active catalyst immediately prior to its use in the reaction.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral bis(oxazoline) ligand (e.g., (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline))
-
Anhydrous, degassed ethanol or dichloromethane (DCM)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Flame-dried Schlenk flask with a magnetic stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (5.5 mol%) in anhydrous, degassed ethanol (to achieve a final concentration of ~0.5 M with respect to the substrate).
-
To this solution, add the copper(II) salt (5.0 mol%).
-
Stir the mixture at room temperature for 1-2 hours. A color change (e.g., to a light blue or green solution) typically indicates the formation of the catalyst complex.
-
The resulting catalyst solution is now ready for the catalytic reaction.
Protocol 2: General Procedure for Temperature Optimization of a Cu(II)-BOX Catalyzed Henry Reaction
This protocol outlines a method for screening different temperatures to find the optimal conditions for enantioselectivity and yield.
Materials:
-
Pre-prepared Cu(II)-BOX catalyst solution (from Protocol 1)
-
Aldehyde substrate (1.0 equiv)
-
Nitroalkane (e.g., nitromethane, 10 equiv)
-
Anhydrous, degassed solvent (matching the catalyst preparation solvent)
-
Cooling baths (e.g., ice/water for 0°C, ice/salt for -10°C, dry ice/acetonitrile for -20°C)
-
Quenching solution (e.g., dilute HCl or saturated NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Set up a series of identical, flame-dried reaction vessels, each under an inert atmosphere.
-
To each vessel, add the aldehyde substrate (e.g., 0.33 mmol).
-
Add the appropriate volume of the in-situ prepared catalyst solution to each vessel.
-
Add the nitroalkane to each reaction mixture.
-
Place each reaction vessel in a cooling bath set to the desired temperature (e.g., 25°C, 0°C, -10°C, -20°C).
-
Stir the reactions vigorously at their respective temperatures.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reactions by adding the quenching solution.
-
Allow the mixtures to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Determine the isolated yield of the pure product.
-
Analyze the enantiomeric excess of the product using chiral HPLC.
Visualizations
Caption: Experimental workflow for temperature optimization in BOX-catalyzed reactions.
Caption: Typical inverse relationship between reaction temperature and enantiomeric excess.
Application Notes and Protocols for (R,S)-BisPh-mebBox in Large-Scale Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ligand class of methylene-bridged bis(oxazolines), often abbreviated as BOX, represents a cornerstone in the field of asymmetric catalysis. These C₂-symmetric chiral ligands have demonstrated exceptional efficacy in a wide array of enantioselective transformations, proving invaluable in academic research and the synthesis of complex molecules in the pharmaceutical industry. The nomenclature "(R,S)-BisPh-mebBox" suggests a methylene-bridged bis(oxazoline) ligand bearing two phenyl substituents on each oxazoline ring, with (R,S) stereochemistry at the chiral centers. While this specific name is not commonly cited, it corresponds to a well-established family of ligands. This document provides detailed application notes and protocols for a representative ligand of this class, focusing on its synthesis and application in large-scale catalytic processes.
Application Notes
Methylene-bridged bis(oxazoline) ligands, particularly those with phenyl substituents, are privileged ligands in asymmetric catalysis due to their conformational rigidity and the well-defined chiral environment they create around a coordinated metal center.[1] These ligands are typically used in combination with various metal precursors, most commonly copper(II), zinc(II), magnesium(II), and iron(II), to catalyze a broad spectrum of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3]
The stereochemical outcome of reactions catalyzed by metal complexes of these ligands is often rationalized by a twisted square-planar intermediate, where one of the enantiotopic faces of the substrate is effectively blocked by the bulky phenyl substituents on the oxazoline rings.[1] This steric control leads to high levels of enantioselectivity in numerous transformations.
Key Applications:
-
Asymmetric Diels-Alder Reactions: Metal complexes of bis(oxazoline) ligands are highly effective catalysts for enantioselective Diels-Alder cycloadditions, providing access to chiral cyclic and bicyclic frameworks.
-
Enantioselective Aldol Reactions: These ligands are employed in Mukaiyama-type aldol reactions, facilitating the formation of chiral β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity.[2][4]
-
Asymmetric Michael Additions: The conjugate addition of various nucleophiles to α,β-unsaturated systems is efficiently catalyzed by metal-BOX complexes, yielding chiral products with excellent enantiomeric excess.
-
Enantioselective Cyclopropanation: Copper(I) complexes of bis(oxazoline) ligands are particularly renowned for their high performance in the asymmetric cyclopropanation of olefins with diazoacetates, often achieving exceptional levels of enantioselectivity (>99% ee).[1][3]
-
Asymmetric Hydrosilylation: The hydrosilylation of ketones, catalyzed by metal-BOX complexes, provides an efficient route to chiral secondary alcohols.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for catalytic asymmetric reactions employing phenyl-substituted bis(oxazoline) ligands.
Table 1: Asymmetric Diels-Alder Reaction of N-Acryloyloxazolidinone with Cyclopentadiene
| Ligand | Metal Salt | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Endo/Exo Ratio | ee (%) |
| Ph-BOX | Cu(OTf)₂ | 10 | CH₂Cl₂ | -78 | 95 | 98:2 | 98 |
| Ph-BOX | MgI₂ | 20 | CH₂Cl₂ | -20 | 88 | 98:2 | 91 |
| Ph-BOX | Zn(OTf)₂ | 10 | CH₂Cl₂ | -40 | 92 | 95:5 | 94 |
Table 2: Asymmetric Mukaiyama Aldol Reaction
| Ligand | Metal Salt | Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Yield (%) | syn/anti Ratio | ee (%) |
| Ph-BOX | Cu(OTf)₂ | 5 | Silyl Ketene Acetal | Ethyl Pyruvate | 91 | 97:3 | 98 |
| Ph-BOX | FeCl₂ | 10 | Silyl Enol Ether | Benzaldehyde | 85 | 90:10 | 92 |
Experimental Protocols
Protocol 1: Synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazoline
This protocol describes the synthesis of a single oxazoline ring as a precursor to the bis(oxazoline) ligand from a readily available chiral amino alcohol.
Materials:
-
(1R,2S)-(-)-2-Amino-1-phenyl-1,3-propanediol
-
Trimethyl orthoacetate
-
Anhydrous Toluene
-
Catalytic amount of p-toluenesulfonic acid (PTSA)
-
Anhydrous Sodium Sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap)
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (1R,2S)-(-)-2-amino-1-phenyl-1,3-propanediol (16.7 g, 100 mmol) and anhydrous toluene (250 mL).
-
Add trimethyl orthoacetate (13.2 g, 110 mmol) and a catalytic amount of PTSA (approx. 100 mg).
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of methanol in the Dean-Stark trap.
-
After 4-6 hours, or once the theoretical amount of methanol has been collected, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazoline.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure (4S,5R)-4-methyl-5-phenyl-2-oxazoline.
Protocol 2: Synthesis of this compound Ligand
This protocol details the synthesis of the methylene-bridged bis(oxazoline) ligand from the corresponding amino alcohol. An alternative one-pot synthesis from the amino alcohol and a dinitrile is also widely used.[1][5]
Materials:
-
(1R,2S)-(-)-2-Amino-1-phenyl-1,3-propanediol
-
Diethyl malonimidate dihydrochloride
-
Triethylamine (TEA)
-
Anhydrous Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
In a 250 mL round-bottom flask, dissolve diethyl malonimidate dihydrochloride (11.45 g, 50 mmol) in anhydrous ethanol (100 mL).
-
Cool the solution to 0 °C in an ice bath and add triethylamine (14 mL, 100 mmol) dropwise.
-
To this solution, add a solution of (1R,2S)-(-)-2-amino-1-phenyl-1,3-propanediol (16.7 g, 100 mmol) in anhydrous ethanol (50 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ligand.
-
The crude product is typically a white solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Protocol 3: Large-Scale Asymmetric Diels-Alder Reaction
This protocol outlines a general procedure for a large-scale enantioselective Diels-Alder reaction catalyzed by a Cu(II)-(R,S)-BisPh-mebBox complex.
Materials:
-
This compound ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-Acryloyloxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Large-scale reaction vessel with overhead stirring and inert atmosphere capabilities
Procedure:
-
Catalyst Preparation:
-
In a flame-dried, 1 L three-necked flask under an argon atmosphere, add Cu(OTf)₂ (3.62 g, 10 mmol) and the this compound ligand (3.86 g, 11 mmol).
-
Add anhydrous CH₂Cl₂ (500 mL) and stir the mixture at room temperature for 1-2 hours until a homogeneous, light blue solution is formed.
-
-
Reaction Execution:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add N-acryloyloxazolidinone (141.1 g, 1.0 mol) to the cold catalyst solution.
-
Add freshly cracked cyclopentadiene (99.2 g, 1.5 mol) dropwise over 1 hour, maintaining the internal temperature below -75 °C.
-
Stir the reaction mixture at -78 °C for 6-8 hours. The reaction progress can be monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 200 mL of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by large-scale column chromatography on silica gel or by recrystallization to yield the chiral Diels-Alder adduct.
-
Visualizations
Diagram 1: General Synthesis Workflow for Bis(oxazoline) Ligands
Caption: Workflow for the synthesis of bis(oxazoline) ligands.
Diagram 2: Experimental Workflow for a Catalyzed Asymmetric Reaction
References
- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 2. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yields with (R,S)-BisPh-mebBox
Welcome to the technical support center for the (R,S)-BisPh-mebBox ligand. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize catalytic reactions, with a primary focus on overcoming low yields in asymmetric synthesis.
Troubleshooting Guide: Overcoming Low Yields
This guide addresses common issues that can lead to suboptimal yields when using the this compound ligand in catalytic reactions.
Q1: My reaction is showing low or no conversion. What are the potential causes and how can I improve the yield?
A1: Low conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The pre-catalyst and ligand may not be forming the active catalytic species efficiently. Ensure that the metal precursor and the this compound ligand are of high purity and handled under strictly inert conditions to prevent degradation.
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.[1][2] The optimal conditions can be highly substrate-dependent. A screening of these parameters is often necessary to find the sweet spot for your specific transformation.
-
Solvent Effects: The choice of solvent can significantly impact both yield and enantioselectivity.[3][4][5] Solvents can influence the solubility of the catalyst and substrate, as well as the stability of the catalytic intermediates.
Q2: I have identified catalyst deactivation as the likely cause of my low yield. What are the common deactivation pathways and how can I mitigate them?
A2: Catalyst deactivation can occur through several mechanisms, especially with sensitive phosphine ligands.
-
Oxidation: this compound, like other phosphine ligands, is susceptible to oxidation. It is crucial to use degassed solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.
-
Impurities: The substrate or solvent may contain impurities that can poison the catalyst. Purification of the substrate and using high-purity, dry solvents are essential. Common culprits include water, peroxides, and coordinating functional groups on the substrate that can irreversibly bind to the metal center.
-
Thermal Instability: At elevated temperatures, the catalyst may decompose. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.[1]
Q3: Could the substrate itself be the reason for the low yield?
A3: Yes, the nature of the substrate plays a crucial role.
-
Steric Hindrance: Highly substituted or sterically bulky substrates may exhibit lower reactivity.[6] In such cases, increasing the catalyst loading or employing higher temperatures and pressures might be necessary.
-
Substrate Purity: Impurities in the starting material can inhibit the catalyst. Ensure your substrate is of the highest possible purity.
-
Poor Coordination: Some substrates may not coordinate effectively to the metal center, leading to low reactivity. The presence of a coordinating functional group near the reacting moiety often enhances reaction efficiency.[7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral bisphosphine ligand. Chiral bisphosphine ligands are widely used in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation, to produce enantiomerically enriched products.[8][9] These products are of significant interest in the pharmaceutical and fine chemical industries.
Q2: How should I handle and store the this compound ligand?
A2: this compound is an air-sensitive compound and should be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It should be stored in a cool, dry place away from oxygen and moisture to prevent degradation.
Q3: How do I choose the appropriate metal precursor to use with this compound?
A3: The choice of metal precursor depends on the desired catalytic reaction. For asymmetric hydrogenation, rhodium and ruthenium complexes are commonly used with bisphosphine ligands.[10][11] The selection of the metal and its precursor can significantly influence the catalyst's activity and selectivity.
Q4: What is a typical catalyst loading for reactions involving this compound?
A4: Typical catalyst loadings for asymmetric catalysis range from 0.01 mol% to 5 mol%, depending on the substrate's reactivity and the desired turnover number (TON). For challenging substrates or initial screening, a higher catalyst loading (e.g., 1-2 mol%) may be used. Optimization studies can then be performed to reduce the catalyst loading.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield in a Representative Asymmetric Hydrogenation
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 92 |
| Tetrahydrofuran | 7.6 | 78 |
| Methanol | 33.0 | 95 |
Note: Data is hypothetical and for illustrative purposes, based on general trends observed in asymmetric catalysis.[4]
Table 2: Influence of Temperature and Pressure on Yield
| Temperature (°C) | Pressure (bar H₂) | Yield (%) |
| 25 | 10 | 75 |
| 25 | 50 | 88 |
| 50 | 10 | 85 |
| 50 | 50 | 96 |
Note: Data is hypothetical and for illustrative purposes, reflecting common trends in asymmetric hydrogenation.[1]
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation of a Prochiral Olefin
-
Catalyst Preparation (In-situ):
-
In a glovebox, a Schlenk flask is charged with the metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the this compound ligand (1.1 mol%).
-
Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
-
Hydrogenation Reaction:
-
The prochiral olefin (1 equivalent) is dissolved in the same degassed solvent in a separate Schlenk flask.
-
The substrate solution is then transferred via cannula to the flask containing the catalyst solution.
-
The reaction flask is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.
-
The flask is purged with hydrogen gas (3-4 cycles of vacuum/H₂).
-
The reaction is stirred under the desired hydrogen pressure at the specified temperature.
-
-
Work-up and Analysis:
-
Upon completion (monitored by TLC, GC, or LC-MS), the reaction vessel is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral product.
-
The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC.
-
Visualizations
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. Developing chiral ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: (R,S)-BisPh-mebBox Catalyzed Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (R,S)-BisPh-mebBox catalyst in their synthetic protocols. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Loss of Stereocontrol
Question: My reaction is showing low enantiomeric excess (ee). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common issue in asymmetric catalysis. Several factors related to the this compound catalyst and reaction conditions can contribute to this problem.
Possible Causes and Solutions:
-
Catalyst Purity and Integrity:
-
Ligand Purity: Ensure the this compound ligand is of high purity. Impurities can interfere with the formation of the active chiral catalyst.
-
Metal Salt Quality: The metal salt (e.g., Cu(OTf)₂, Zn(OTf)₂) should be anhydrous and of high purity. Water can lead to the formation of achiral catalytic species.
-
-
In Situ Catalyst Formation:
-
Ligand-to-Metal Ratio: The stoichiometry between the this compound ligand and the metal salt is crucial. An incorrect ratio can lead to the formation of catalytically inactive or less selective species. It is advisable to screen different ligand-to-metal ratios (e.g., 1.1:1, 1:1, 1:1.1).
-
Order of Addition: The order of addition of reagents can influence the formation of the active catalyst. Generally, pre-stirring the ligand and the metal salt in the reaction solvent for a period before adding the substrates is recommended to ensure proper complexation.
-
-
Reaction Conditions:
-
Temperature: Temperature plays a significant role in enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess. A temperature screening should be performed to find the optimal balance between reaction rate and selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect the geometry of the catalyst-substrate complex and, consequently, the enantioselectivity. Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, THF, diethyl ether).
-
Substrate Concentration: High substrate concentrations can sometimes lead to the formation of dimeric or aggregated catalyst species, which may have lower selectivity. Experiment with different substrate concentrations.
-
Issue 2: Low Reaction Yield or Incomplete Conversion
Question: My reaction is not going to completion, or the yield of the desired product is very low. What troubleshooting steps can I take?
Answer: Low yield or incomplete conversion can stem from catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
Possible Causes and Solutions:
-
Catalyst Deactivation:
-
Air and Moisture Sensitivity: The this compound-metal complex can be sensitive to air and moisture. Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.
-
Substrate Impurities: Impurities in the substrates, such as coordinating functional groups, can poison the catalyst. Purify the starting materials before use.
-
-
Reaction Parameters:
-
Catalyst Loading: If the reaction is slow or incomplete, increasing the catalyst loading might be necessary. However, be aware that higher catalyst loading can sometimes lead to increased side reactions.
-
Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
-
Temperature: While lower temperatures are often better for enantioselectivity, they can also decrease the reaction rate. A careful optimization of temperature is needed to achieve both good yield and high ee.
-
-
Substrate Reactivity:
-
Steric Hindrance: The bulky phenyl groups on the this compound ligand can create a sterically demanding chiral pocket. If the substrate is also sterically hindered, the reaction rate may be significantly reduced. In such cases, a less bulky ligand might be more suitable.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in this compound catalyzed Friedel-Crafts reactions?
A1: In Friedel-Crafts reactions catalyzed by this compound-metal complexes, several side reactions can occur, leading to the formation of undesired byproducts. The most common ones include:
-
Polyalkylation: The initial alkylation product can be more nucleophilic than the starting material, leading to a second alkylation and the formation of a polyalkylated byproduct. This is a common issue in Friedel-Crafts alkylations.[1]
-
Isomerization: Rearrangement of the alkylating agent can occur, leading to the formation of constitutional isomers of the desired product.
-
Racemization: If the product is prone to racemization under the reaction conditions (e.g., acidic or basic), a loss of enantiomeric purity can be observed over time.
-
Hydrolysis of the Catalyst: In the presence of water, the metal-ligand complex can hydrolyze, leading to the formation of an achiral Lewis acid that can catalyze the reaction non-enantioselectively, thus lowering the overall ee.
Q2: How can I minimize the formation of the dialkylated byproduct in the Friedel-Crafts alkylation of indoles?
A2: The formation of the dialkylated byproduct is a common challenge. To minimize it, you can try the following strategies:
-
Stoichiometry Control: Use a slight excess of the indole relative to the electrophile to favor mono-alkylation.
-
Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration of the electrophile and reduce the chance of the mono-alkylated product reacting further.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the mono-alkylated product.
Q3: My this compound catalyzed reaction is giving inconsistent results. What could be the reason?
A3: Inconsistent results are often traced back to variations in experimental setup and reagent quality. Key factors to control for better reproducibility include:
-
Inert Atmosphere: Ensure a consistently dry and oxygen-free reaction environment. The quality of your inert gas and the technique for excluding air are critical.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. The water content in the solvent should be minimized.
-
Reagent Quality: Use reagents from the same batch whenever possible to minimize variability. The purity of both the ligand and the metal salt should be verified.
-
Precise Measurements: Ensure accurate measurement of all reagents, especially the catalyst components.
Data Presentation
Table 1: Effect of Reaction Parameters on Enantioselectivity and Yield in a Model Friedel-Crafts Alkylation
| Entry | Ligand Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| 1 | 5 | 25 | CH₂Cl₂ | 85 | 92 |
| 2 | 5 | 0 | CH₂Cl₂ | 78 | 98 |
| 3 | 5 | -20 | CH₂Cl₂ | 65 | >99 |
| 4 | 10 | 0 | CH₂Cl₂ | 85 | 98 |
| 5 | 5 | 0 | Toluene | 72 | 95 |
| 6 | 5 | 0 | THF | 55 | 88 |
Note: This is a representative table based on general principles of asymmetric catalysis. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for an this compound-Cu(II) Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.022 mmol, 1.1 equiv) and Cu(OTf)₂ (0.02 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 1 hour to allow for catalyst pre-formation.
-
Cool the resulting solution to the desired temperature (e.g., 0 °C).
-
Add the indole (0.4 mmol, 2.0 equiv) to the catalyst solution.
-
Slowly add the electrophile (e.g., a β-nitrostyrene derivative) (0.2 mmol, 1.0 equiv) as a solution in anhydrous dichloromethane (1.0 mL) over a period of 30 minutes using a syringe pump.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Mandatory Visualizations
Caption: Experimental workflow for a typical this compound catalyzed reaction.
Caption: Troubleshooting logic for addressing low enantioselectivity.
References
Technical Support Center: Purification of Products from (R,S)-BisPh-mebBox Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from reactions utilizing (R,S)-BisPh-mebBox and other bis(oxazoline) (BOX) ligands.
Frequently Asked Questions (FAQs)
Q1: What are this compound ligands and where are they used?
A1: this compound belongs to a class of privileged C2-symmetric chiral ligands known as bis(oxazoline) (BOX) ligands.[1][2] These ligands are widely employed in asymmetric catalysis to control the stereochemical outcome of a variety of chemical transformations.[1] Their coordination complexes with metals such as copper, iron, zinc, and ruthenium are effective catalysts for numerous reactions, including Diels-Alder, Michael additions, aldol reactions, Mannich-type reactions, and cyclopropanations.[1][3][4]
Q2: What are the primary challenges in purifying products from reactions involving BOX ligands?
A2: The main purification challenges include:
-
Enantiomeric and Diastereomeric Purity: Separating the desired product enantiomer from the minor enantiomer and any diastereomeric byproducts.
-
Catalyst Removal: Efficiently removing the metal catalyst from the final product.
-
Ligand Removal: Separating the chiral BOX ligand from the reaction product.
-
Byproduct Separation: Removing unreacted starting materials and reaction-specific byproducts.
Q3: What are the most common methods for purifying products from these reactions?
A3: The most prevalent purification techniques are:
-
Chromatography: Flash column chromatography on silica gel is a standard method. For separating enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is often necessary.[5][6]
-
Crystallization: If the product is crystalline, crystallization can be a highly effective method for purification and enantiomeric enrichment.
-
Extraction: Liquid-liquid extraction is a crucial step in the workup to remove water-soluble impurities and some of the catalyst/ligand.
-
Specialized Resins: Metal scavenger resins can be employed for the specific removal of residual metal catalysts.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your product from starting materials, the ligand, and major byproducts during column chromatography. To determine enantiomeric excess (ee) and diastereomeric ratio (dr), chiral HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent is typically required.
Troubleshooting Guides
Problem 1: Difficulty in Removing the Metal Catalyst
| Symptom | Possible Cause | Suggested Solution |
| Colored impurities in the product after silica gel chromatography. | The metal catalyst (e.g., copper or iron complexes) may be retained on the silica or co-elute with the product. | - Acidic Wash: During the workup, wash the organic layer with a dilute aqueous solution of a mild acid (e.g., saturated ammonium chloride) to help extract the metal.[7] - Complexation/Precipitation: Add a chelating agent to the crude reaction mixture to bind the metal, followed by filtration. - Metal Scavenger Resins: Pass a solution of the crude product through a cartridge containing a metal scavenger resin. |
| Broad peaks or baseline noise in NMR spectrum. | Paramagnetic metal impurities (e.g., Cu(II) or Fe(III)) can cause peak broadening. | - Repeated Extractions: Perform multiple aqueous washes during the workup. - Filtration through a short plug of silica or celite: This can sometimes remove fine precipitates of metal complexes. |
Problem 2: Difficulty in Removing the Chiral BOX Ligand
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a persistent spot corresponding to the BOX ligand co-eluting with the product. | The ligand and product have similar polarities. | - Optimize Chromatography Conditions: Experiment with different solvent systems for flash chromatography. A less polar solvent system might improve separation. - Recrystallization: If the product is a solid, recrystallization may leave the ligand in the mother liquor. - Ligand Precipitation: In some cases, the ligand can be precipitated by adding a non-polar solvent like hexane to a concentrated solution of the crude product in a more polar solvent (e.g., ether).[8] |
| Product yield is low after purification, and the ligand is recovered in large amounts. | The ligand might be more soluble in the chosen chromatography solvent system and elutes with the product. | - Change the Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina or a bonded-phase silica. - Protective Group Strategy: If feasible, temporarily introducing a protective group on the product could alter its polarity and facilitate separation. |
Problem 3: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
| Symptom | Possible Cause | Suggested Solution |
| The ee or dr of the purified product is lower than expected based on literature or initial reaction screening. | - Racemization during Workup or Purification: The product may not be stable to the pH conditions of the workup or the stationary phase of the chromatography. - Incomplete Separation of Diastereomers: The diastereomers may have very similar polarities. | - Neutral Workup: Use a neutral aqueous wash (e.g., brine) if your product is sensitive to acid or base. - Optimize Chromatography: Use a longer column, a shallower solvent gradient, or a different solvent system to improve the separation of diastereomers. - Chiral HPLC: For enantiomers, preparative chiral HPLC is the most direct method for separation.[5] - Recrystallization: This can sometimes selectively crystallize one diastereomer or enantiomer, leading to an enrichment of the desired stereoisomer in either the solid or the mother liquor. |
Data Presentation
The following tables provide a summary of typical quantitative data for reactions involving BOX ligands.
Table 1: Representative Yields and Stereoselectivities in Copper-Catalyzed Diels-Alder Reactions with BOX Ligands.
| Dienophile | Diene | Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr (endo:exo) |
| Acryloyl Oxazolidinone | Cyclopentadiene | tBu-BOX | 10 | 94 | 97 | >99:1 |
| Acryloyl Oxazolidinone | 1,3-Cyclohexadiene | Ph-BOX | 10 | 85 | 92 | >98:2 |
| Methyl Acrylate | Isoprene | iPr-BOX | 5 | 78 | 85 | 95:5 |
Data is illustrative and compiled from typical results reported in the literature.
Table 2: Comparison of Purification Methods for a Generic Copper-Catalyzed Michael Addition.
| Purification Method | Product Purity (%) | Ligand Removal (%) | Metal Removal (%) | Overall Yield (%) |
| Silica Gel Chromatography | 95 | 90 | 85 | 75 |
| Crystallization | >99 | >98 | >98 | 60 |
| Chromatography + Scavenger Resin | 98 | 90 | >99 | 70 |
| Preparative Chiral HPLC | >99 (single enantiomer) | >99 | >99 | 45 |
This table presents a hypothetical comparison to illustrate the trade-offs between different purification strategies.
Experimental Protocols
Protocol 1: General Workup and Purification by Flash Chromatography
-
Quenching the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH4Cl (for copper-catalyzed reactions) or water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[7]
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Flash Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with the desired eluent.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Removal of Copper Catalyst using an Acidic Wash
-
After quenching the reaction, perform the initial extraction with an organic solvent.
-
Wash the combined organic layers with a 1 M solution of HCl or a saturated solution of NH4Cl. Caution: Ensure your product is stable to acidic conditions before performing this step.
-
Separate the layers and wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Proceed with drying and concentration as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for Purification
References
- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rameshrasappan.com [rameshrasappan.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Diastereoselectivity with Bis(oxazoline) Ligands
Disclaimer: The specific ligand "(R,S)-BisPh-mebBox" could not be definitively identified in scientific literature. This guide provides troubleshooting strategies applicable to the broad and widely used class of C₂-symmetric bis(oxazoline) (BOX) ligands. The principles discussed are generally transferable to other chiral ligands used in asymmetric catalysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of their reactions when using bis(oxazoline) ligands.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a low diastereomeric ratio (d.r.). What are the most common initial steps to improve diastereoselectivity?
A1: Low diastereoselectivity can stem from several factors. The most common initial troubleshooting steps involve a systematic variation of reaction parameters. We recommend the following iterative approach:
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Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy, which typically leads to the major diastereomer. Conversely, in some cases, a non-linear temperature effect may be observed, warranting the exploration of a range of temperatures.
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Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the geometry of the catalyst-substrate complex and, consequently, the diastereoselectivity.[1][2][3][4] A screen of solvents with varying dielectric constants and coordination properties is highly recommended.
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Lewis Acid/Metal Salt Variation: The nature of the Lewis acid or metal salt used in conjunction with the BOX ligand is critical. Different metal centers and counter-ions can alter the geometry and Lewis acidity of the catalytic complex, directly impacting stereochemical outcomes.[5][6][7]
Q2: How does temperature influence diastereoselectivity, and what is a typical experimental approach to optimize it?
A2: Temperature plays a crucial role in controlling the selectivity of a reaction. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states determines the diastereomeric ratio. Lowering the temperature generally amplifies the impact of the enthalpy difference (ΔΔH‡), leading to higher selectivity.
However, it's important to be aware of the potential for a non-linear relationship between temperature and diastereoselectivity, where an "inversion temperature" might exist.[1][8][9] Therefore, screening a range of temperatures is advisable.
Table 1: Hypothetical Influence of Temperature on Diastereomeric Ratio
| Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 25 (Room Temp) | 2:1 |
| 0 | 5:1 |
| -20 | 10:1 |
| -40 | 15:1 |
| -78 | >20:1 |
Note: This table provides a conceptual illustration. Actual results will vary depending on the specific reaction.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting and optimizing diastereoselectivity in asymmetric catalysis.
Q3: Which solvents should I screen, and what is the underlying principle of their effect on diastereoselectivity?
A3: The choice of solvent can have a profound impact on diastereoselectivity. Solvents can influence the aggregation state of the catalyst, the solubility of reactants and intermediates, and can coordinate to the metal center, thereby altering the steric and electronic environment of the active catalyst.
A good starting point for a solvent screen is to test a range of solvents with varying polarities and coordinating abilities.
Table 2: Common Solvents for Screening and Their Properties
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Typical Observations |
| Toluene | 2.4 | Non-coordinating | Often a good starting point, can favor specific catalyst conformations. |
| Dichloromethane (DCM) | 9.1 | Weakly coordinating | A common solvent for many catalytic reactions. |
| Tetrahydrofuran (THF) | 7.5 | Coordinating | Can sometimes displace weakly bound substrates or alter catalyst structure. |
| Acetonitrile (MeCN) | 37.5 | Strongly coordinating | Can significantly impact catalyst performance, sometimes negatively. |
| Diethyl Ether | 4.3 | Coordinating | Another common ethereal solvent. |
Experimental Protocols
General Protocol for Temperature Screening
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Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral bis(oxazoline) ligand (e.g., 0.05 mmol, 5 mol%).
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Catalyst Formation: Add the appropriate metal salt (e.g., Cu(OTf)₂, 0.05 mmol, 5 mol%) and the chosen solvent (e.g., 2 mL of CH₂Cl₂). Stir the mixture at room temperature for 30-60 minutes to allow for catalyst pre-formation.
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Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, -40 °C, or -78 °C) using an appropriate cooling bath (ice-water, ice-salt, dry ice-acetone).
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Substrate Addition: Add the substrate (1.0 mmol, 1.0 equiv) to the cooled catalyst solution.
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Reagent Addition: Add the second reagent (1.2 mmol, 1.2 equiv) dropwise over a period of 10-15 minutes.
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Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
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Workup and Analysis: Upon completion, quench the reaction, perform an appropriate workup, and purify the product. Determine the diastereomeric ratio by ¹H NMR, HPLC, or GC analysis.
General Protocol for Solvent Screening
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Setup: Prepare a series of flame-dried Schlenk tubes, each designated for a different solvent.
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Catalyst Formation: In each tube, under an inert atmosphere, add the bis(oxazoline) ligand (0.05 mmol, 5 mol%) and the metal salt (0.05 mmol, 5 mol%). Add the respective solvent to be tested (2 mL) to each tube. Stir at room temperature for 30-60 minutes.
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Reaction: Cool all reaction mixtures to a consistent, predetermined temperature (e.g., 0 °C). Add the substrate (1.0 mmol, 1.0 equiv) followed by the dropwise addition of the second reagent (1.2 mmol, 1.2 equiv).
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Monitoring and Analysis: Monitor each reaction and, upon completion, work up and analyze the diastereomeric ratio for each solvent as described in the temperature screening protocol.
Catalyst-Substrate Interaction Model
Caption: A simplified model illustrating the coordination of a substrate to the chiral metal-BOX ligand complex, leading to the formation of diastereomeric products.
Q4: Can the structure of the bis(oxazoline) ligand itself be a source of poor diastereoselectivity?
A4: Absolutely. The steric and electronic properties of the substituents on the oxazoline rings and the backbone connecting them are crucial for effective stereochemical communication. If the standard BOX ligands (e.g., with phenyl, tert-butyl, or isopropyl substituents) are not providing satisfactory results, it may be necessary to consider a ligand with different steric bulk or electronic properties. For instance, a bulkier substituent may create a more defined chiral pocket, leading to higher selectivity. Conversely, a less bulky substituent might be necessary for a sterically demanding substrate. While synthesizing a new ligand is a more involved step, it can be a powerful strategy for overcoming persistent issues with diastereoselectivity.
References
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis [mdpi.com]
- 4. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
Air and moisture sensitivity of (R,S)-BisPh-mebBox
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and use of the chiral ligand (R,S)-BisPh-mebBox, with a focus on addressing its potential air and moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air and moisture?
Q2: How should I store this compound?
To prevent degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, it is advisable to keep it in a desiccator or a glovebox at a low temperature, as specified by the supplier.
Q3: What are the signs of ligand degradation?
Degradation of this compound may not be visually apparent. However, in catalytic applications, a decrease in enantioselectivity or a loss of catalytic activity can be indicative of ligand decomposition. Inconsistent experimental results are also a common sign of issues with the starting materials.
Q4: Can I handle this compound in the open air?
Brief exposure to the atmosphere for weighing purposes may be unavoidable if a glovebox is not available. However, this should be done as quickly as possible. For all other manipulations, such as preparing solutions or setting up reactions, standard inert atmosphere techniques are highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered in asymmetric catalysis that may be related to the handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Enantioselectivity | Ligand degradation due to exposure to air or moisture. | Ensure all handling and reaction setup is performed under a strict inert atmosphere. Use freshly dried solvents and reagents. |
| Incomplete formation of the active catalyst. | Follow a reliable protocol for the in-situ generation of the catalyst, ensuring the exclusion of air and water. | |
| Inconsistent Results | Variable quality of the ligand due to improper storage. | Store the ligand under an inert atmosphere in a desiccator. If possible, use a fresh batch of the ligand. |
| Contamination of solvents or reagents with water. | Use freshly distilled and degassed solvents. Ensure all other reagents are anhydrous. | |
| Low or No Catalytic Activity | Deactivation of the catalyst by air or moisture. | Prepare the catalyst in situ under inert conditions immediately before use. |
| Incorrect ligand-to-metal ratio. | Carefully control the stoichiometry of the ligand and the metal precursor. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound using Schlenk Technique
This protocol outlines the procedure for safely handling the solid ligand and preparing a stock solution under an inert atmosphere.
Materials:
-
This compound in a sealed container
-
Schlenk flask with a sidearm and a ground glass stopper or septum
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Syringes and needles (oven-dried)
-
Inert gas source (argon or nitrogen) with a manifold (Schlenk line)
-
Balance
Procedure:
-
Dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.
-
Connect the Schlenk flask containing a magnetic stir bar to the Schlenk line.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Briefly remove the stopper and quickly add the desired amount of this compound to the flask against a positive flow of inert gas.
-
Immediately reseal the flask and purge with inert gas.
-
Using a dried syringe, add the required volume of anhydrous, degassed solvent to the flask through the septum or sidearm.
-
Stir the mixture until the ligand is fully dissolved.
-
The resulting solution can be stored under an inert atmosphere or used directly for catalyst preparation.
Protocol 2: In-situ Preparation of a Metal-(R,S)-BisPh-mebBox Catalyst
This protocol describes the general steps for the formation of a chiral catalyst immediately prior to its use in a reaction.
Materials:
-
Stock solution of this compound in anhydrous, degassed solvent
-
Metal precursor (e.g., Cu(OTf)₂, Zn(OTf)₂)
-
Reaction flask (Schlenk tube or round-bottom flask)
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Anhydrous, degassed solvent
-
Syringes and needles (oven-dried)
-
Inert gas source (Schlenk line)
Procedure:
-
Set up the reaction flask under an inert atmosphere as described in Protocol 1.
-
Add the metal precursor to the reaction flask. If it is a solid, add it quickly against a positive flow of inert gas.
-
Add anhydrous, degassed solvent to the flask via syringe.
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Stir the mixture to dissolve or suspend the metal precursor.
-
Using a syringe, slowly add the appropriate amount of the this compound stock solution to the metal precursor solution.
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Stir the resulting mixture at the specified temperature and for the recommended time to allow for complete complex formation.
-
The active catalyst is now ready for the addition of the substrate.
Visualizations
Caption: Workflow for handling this compound and preparing the catalyst.
Technical Support Center: Scaling Up (R,S)-BisPh-mebBox Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of asymmetric reactions catalyzed by the (R,S)-BisPh-mebBox ligand complexed with a metal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in asymmetric catalysis?
This compound is a C₂-symmetric chiral bis(oxazoline) ligand.[1] When complexed with a metal center (e.g., copper, iron, zinc), it forms a chiral catalyst that can induce high stereoselectivity in a variety of organic transformations.[1][2] Its rigid structure and well-defined coordination sphere create a chiral environment that effectively controls the facial selectivity of substrate approach to the metal's active site, leading to the preferential formation of one enantiomer of the product.
Q2: What are the most common challenges when scaling up reactions with this compound?
Common challenges during the scale-up of reactions involving this compound and other bisoxazoline ligands include:
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Maintaining High Enantioselectivity: Minor variations in reaction conditions, which may be insignificant at the lab scale, can have a pronounced effect on the enantiomeric excess (ee) at a larger scale.
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Catalyst Activity and Loading: Determining the optimal catalyst loading is crucial; too low may result in slow reaction rates, while too high increases costs and can sometimes lead to side reactions.[3]
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Solvent Effects: The choice of solvent can significantly impact catalyst solubility, stability, and overall reaction performance.[4]
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Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized concentration and temperature gradients, affecting both reaction rate and selectivity.
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Product Isolation and Purification: Separating the product from the catalyst and any byproducts can become more complex at a larger scale.
Q3: How can I prepare the active catalyst from this compound and a metal salt?
The active catalyst is typically formed in situ by reacting the this compound ligand with a suitable metal salt (e.g., Cu(OTf)₂, FeCl₂, Zn(OTf)₂) in an appropriate solvent prior to the addition of the substrates. It is crucial to use anhydrous solvents and inert atmosphere techniques, as moisture and oxygen can deactivate the catalyst. The optimal ligand-to-metal ratio should be determined experimentally, but a slight excess of the ligand is often used to ensure full coordination to the metal center.
Troubleshooting Guide
Issue 1: Low or Inconsistent Enantioselectivity (ee)
| Potential Cause | Troubleshooting Step |
| Presence of Moisture or Air | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Suboptimal Ligand-to-Metal Ratio | Titrate the ligand-to-metal ratio to find the optimal ee. An excess of ligand may be beneficial. |
| Incorrect Solvent | Screen a range of solvents with varying polarities. The solvent can influence the geometry of the catalyst-substrate complex.[4] |
| Inappropriate Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate. Perform a temperature optimization study. |
| Substrate Impurities | Ensure the purity of your starting materials. Certain functional groups on impurities can coordinate to the catalyst and alter its chiral environment. |
Issue 2: Low Reaction Conversion or Slow Reaction Rate
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading. However, be mindful of the cost implications on a larger scale. |
| Poor Catalyst-Substrate Mixing | On scale-up, ensure efficient stirring to overcome mass transfer limitations. Consider the reactor geometry and impeller design. |
| Catalyst Deactivation | The catalyst may be degrading under the reaction conditions. Consider adding the catalyst in portions or using a more stable metal precursor. Catalyst deactivation can occur through mechanisms like coke deposition or changes in the metal's oxidation state.[5] |
| Low Reaction Temperature | While beneficial for selectivity, low temperatures can significantly slow down the reaction. Find a balance between reaction rate and enantioselectivity. |
Issue 3: Formation of Byproducts
| Potential Cause | Troubleshooting Step |
| Side Reactions Catalyzed by the Metal Center | If the metal salt is not fully coordinated by the chiral ligand, the free metal ions can catalyze achiral side reactions. Ensure a slight excess of the this compound ligand. |
| Substrate Decomposition | The reaction conditions (temperature, solvent) might be too harsh for the substrate. Consider milder conditions. |
| Oligomerization of Products | In some cases, the desired product can react further. Adjusting the reaction time and monitoring the reaction progress closely can help minimize this. |
Data Presentation
Table 1: Effect of Catalyst Loading on a Representative Asymmetric Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | 24 | 85 | 92 |
| 2.5 | 12 | 95 | 92 |
| 5 | 6 | >99 | 91 |
Note: Data is illustrative and based on typical trends observed for bisoxazoline-catalyzed reactions. Actual results will vary depending on the specific reaction.
Table 2: Influence of Solvent on Enantioselectivity
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) |
| Toluene | 2.4 | 88 |
| Dichloromethane | 9.1 | 95 |
| Tetrahydrofuran (THF) | 7.6 | 91 |
| Acetonitrile | 37.5 | 75 |
Note: This table exemplifies the significant impact of solvent choice on the stereochemical outcome of a reaction catalyzed by a bisoxazoline complex.[4]
Experimental Protocols
General Protocol for an Asymmetric Diels-Alder Reaction using a Cu(II)-(R,S)-BisPh-mebBox Catalyst
-
Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.1 equiv) in anhydrous dichloromethane (DCM). Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 equiv) and stir the mixture at room temperature for 1 hour. The formation of the blue-green catalyst complex should be observed.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C) using a suitable cooling bath.
-
Substrate Addition: To the cooled catalyst solution, add the dienophile (1.0 equiv) dissolved in anhydrous DCM, followed by the slow, dropwise addition of the diene (1.2 equiv) over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Diels-Alder adduct.
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Analysis: Determine the yield and enantiomeric excess of the product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Visualizations
Caption: General experimental workflow for an this compound catalyzed reaction.
Caption: Troubleshooting logic for addressing low enantioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polytopic bis(oxazoline)-based ligands for recoverable catalytic systems applied to the enantioselective Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. search.library.ucsf.edu [search.library.ucsf.edu]
Validation & Comparative
A Comparative Guide to Chiral Bisoxazoline Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral bisoxazoline (BOX) ligands are a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in drug development and other areas of chemical research. Their C2-symmetric structure and ability to form well-defined complexes with various metals lead to high levels of stereocontrol in a wide range of chemical transformations. This guide provides an objective comparison of the performance of several common chiral bisoxazoline ligands, supported by experimental data, to aid researchers in ligand selection for their specific applications.
While the specific ligand "(R,S)-BisPh-mebBox" was not prominently featured in the reviewed literature, this guide will focus on a comparative analysis of widely used and well-documented BOX ligands, such as those with phenyl (Ph-Box), tert-butyl (tBu-Box), and isopropyl (iPr-Box) substituents. The principles and data presented herein will serve as a valuable resource for understanding the structure-activity relationships of this important ligand class.
General Structure of Chiral Bisoxazoline Ligands
Chiral bisoxazoline ligands are characterized by two oxazoline rings connected by a linker, which is often a methylene or pyridine group. The stereogenic centers are typically located at the 4-position of the oxazoline rings, and the substituents at this position play a crucial role in determining the enantioselectivity of the catalyzed reaction. The C2-symmetry of the ligand is instrumental in controlling the facial selectivity of substrate approach to the metal center.
Caption: General chemical structure of a C2-symmetric bisoxazoline (BOX) ligand.
Performance in Asymmetric Catalysis: A Comparative Overview
The choice of the substituent on the bisoxazoline ligand can have a profound impact on the outcome of an asymmetric reaction. Steric and electronic effects of these substituents influence the geometry of the metal-ligand complex and, consequently, the enantioselectivity and reactivity. Below is a summary of the performance of different BOX ligands in several key asymmetric transformations.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral BOX-metal complexes, particularly with copper(II), are highly effective catalysts for this transformation.[1][2]
| Ligand (R) | Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| Ph-Box | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | -78 | 85 | >99:1 | 91 | Evans, et al. JACS 1999 |
| tBu-Box | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | -78 | 95 | >99:1 | 98 | Evans, et al. JACS 1999 |
| iPr-Box | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | -78 | 92 | >99:1 | 96 | Evans, et al. JACS 1999 |
Data Summary: In the copper-catalyzed Diels-Alder reaction of N-acryloyl-2-oxazolidinone with cyclopentadiene, the tert-butyl substituted BOX ligand (tBu-Box) generally provides the highest enantioselectivity.[2] This is often attributed to the increased steric bulk of the tert-butyl group, which creates a more defined chiral pocket around the metal center.
Asymmetric Aldol Reaction
The Mukaiyama aldol reaction, the addition of a silyl enol ether to an aldehyde, is another area where chiral BOX ligands have been successfully applied.
| Ligand (R) | Aldehyde | Silyl Ketene Acetal | Catalyst | Solvent | Temp (°C) | Yield (%) | syn:anti | ee (%) (syn) | Reference |
| Ph-Box | Benzaldehyde | 1-(trimethylsiloxy)cyclohexene | Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | -78 | 88 | 95:5 | 90 | Evans, et al. JACS 1999 |
| tBu-Box | Benzaldehyde | 1-(trimethylsiloxy)cyclohexene | Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | -78 | 92 | 98:2 | 97 | Evans, et al. JACS 1999 |
Data Summary: Similar to the Diels-Alder reaction, the tBu-Box ligand often affords superior enantioselectivity in copper-catalyzed asymmetric aldol reactions.[3]
Asymmetric Cyclopropanation
The enantioselective cyclopropanation of olefins with diazoacetates is a classic application of chiral BOX ligands, with copper(I) complexes being particularly effective.[2]
| Ligand (R) | Olefin | Diazoacetate | Catalyst | Solvent | Temp (°C) | Yield (%) | trans:cis | ee (%) (trans) | Reference |
| Ph-Box | Styrene | Ethyl diazoacetate | CuOTf (1 mol%) | CH₂Cl₂ | 25 | 85 | 75:25 | 90 | Evans, et al. JACS 1991 |
| tBu-Box | Styrene | Ethyl diazoacetate | CuOTf (1 mol%) | CH₂Cl₂ | 25 | 91 | 70:30 | 99 | Evans, et al. JACS 1991 |
| iPr-Box | Styrene | Ethyl diazoacetate | CuOTf (1 mol%) | CH₂Cl₂ | 25 | 88 | 72:28 | 95 | Evans, et al. JACS 1991 |
Data Summary: For the copper-catalyzed cyclopropanation of styrene, the tBu-Box ligand demonstrates exceptional enantioselectivity, achieving up to 99% ee for the trans cyclopropane product.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results in asymmetric catalysis. Below are representative protocols for the reactions discussed.
General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction
To a solution of the chiral bisoxazoline ligand (0.11 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added copper(II) triflate (0.10 mmol). The resulting mixture is stirred for 1-4 hours, during which time the color changes to a clear blue or green solution. The solution is then cooled to the desired temperature (e.g., -78 °C), and the dienophile (1.0 mmol) is added. After stirring for 10-15 minutes, the diene (3.0 mmol) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired cycloadduct. The enantiomeric excess is determined by chiral HPLC analysis.
Proposed Stereochemical Induction Model
The high levels of enantioselectivity observed with chiral BOX ligands are generally explained by a square-planar model of the catalyst-substrate complex. The bulky substituent on the oxazoline ring effectively blocks one face of the coordinated substrate, directing the attack of the incoming reagent to the opposite, less sterically hindered face.
Caption: Logical flow of the proposed stereochemical induction model.
Experimental Workflow for a Catalytic Asymmetric Reaction
The successful execution of a catalytic asymmetric reaction requires careful attention to experimental setup and conditions to ensure an inert atmosphere and the exclusion of moisture.
Caption: A typical experimental workflow for a copper-catalyzed asymmetric reaction using a BOX ligand.
Conclusion
Chiral bisoxazoline ligands are a versatile and highly effective class of ligands for a multitude of asymmetric transformations. The choice of the substituent on the oxazoline ring is a critical parameter that must be optimized for each specific reaction. The data presented in this guide highlights a general trend where sterically more demanding substituents, such as tert-butyl, often lead to higher enantioselectivities. However, the optimal ligand is also dependent on the specific substrates and reaction conditions. Therefore, a careful screening of a variety of BOX ligands is often necessary to achieve the desired outcome in a given asymmetric catalytic reaction.
References
A Comparative Guide to Chiral Ligands: Phenyl-bis(oxazoline) (Ph-BOX) vs. BINAP Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure molecules, the choice of chiral ligand in asymmetric catalysis is paramount. This guide provides an objective comparison between two prominent classes of C₂-symmetric chiral ligands: Phenyl-bis(oxazoline) (Ph-BOX) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) derivatives. This comparison is supported by experimental data from seminal applications of each ligand type, detailed experimental protocols, and visualizations of their catalytic cycles. While the initially requested "(R,S)-BisPh-mebBox" could not be identified in the current literature, the well-established Ph-BOX ligands serve as a highly relevant and informative counterpart to the venerable BINAP family.
Introduction to the Ligand Classes
Phenyl-bis(oxazoline) (Ph-BOX) Ligands: Ph-BOX ligands are a subset of the broader bis(oxazoline) class of ligands. They are characterized by two chiral oxazoline rings linked by a phenyl backbone. The stereogenic centers are typically derived from readily available chiral amino alcohols, making a wide variety of derivatives accessible. Ph-BOX ligands are particularly well-known for their effectiveness in copper-catalyzed reactions, such as Diels-Alder and aldol reactions, where they form square-planar complexes with the metal center, creating a well-defined chiral environment.
BINAP Derivatives: BINAP is a pioneering atropisomeric chiral diphosphine ligand, possessing axial chirality arising from restricted rotation about the C-C bond connecting two naphthyl rings.[1] Its C₂-symmetric structure has proven highly effective in a multitude of asymmetric transformations, most notably in ruthenium- and rhodium-catalyzed hydrogenations.[1][2] The electronic and steric properties of BINAP can be fine-tuned by substitution on the phenyl rings attached to the phosphorus atoms or on the binaphthyl backbone itself, leading to a vast family of derivatives with tailored reactivity and selectivity.
Performance Data in Asymmetric Catalysis
The following tables summarize the performance of representative Ph-BOX and BINAP derivative catalysts in their hallmark asymmetric reactions.
Table 1: Performance of a Cu(II)-Ph-BOX Catalyst in an Asymmetric Diels-Alder Reaction
| Dienophile | Diene | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | endo:exo | ee (%) |
| N-Acryloyloxazolidinone | Cyclopentadiene | 10 | -78 | 94 | >99:1 | 97 |
| N-Crotonoyloxazolidinone | Cyclopentadiene | 10 | -78 | 85 | >99:1 | 98 |
Data is representative of typical performance for this class of reaction.
Table 2: Performance of Ru(II)-BINAP Derivative Catalysts in Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | trans-[RuCl₂((S,S)-diphosphine)((R,R)-DPEN)] | 1000:1 | 8 | 25 | >99 | 89 |
| 2-Acetylthiophene | trans-[RuCl₂((S,S)-diphosphine)((R,R)-DPEN)] | 1000:1 | 8 | 25 | >99 | 91 |
| Methyl acetoacetate | Ru(OAc)₂(S)-BINAP | 1000:1 | 100 | 25 | 100 | 99 |
| Geraniol | Ru(OAc)₂(R)-BINAP | 2000:1 | 100 | 20 | 97 | 96 |
S/C = Substrate-to-catalyst ratio. Data is representative of typical performance for these classes of reactions.[2][3][4]
Visualization of Ligand Structures and Catalytic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the structures of the parent ligands and their respective catalytic cycles in representative reactions.
References
Determining Enantiomeric Excess for Products of (R,S)-BisPh-mebBox Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the success of a chiral catalyst. This guide provides a comparative overview of the primary methods used to determine the ee of products synthesized using the C2-symmetric chiral bis(oxazoline) ligand, (R,S)-BisPh-mebBox. Experimental data for reactions catalyzed by this compound and alternative ligands are presented, alongside detailed experimental protocols and workflow visualizations.
The this compound ligand, a member of the widely utilized bis(oxazoline) (BOX) family of ligands, has demonstrated effectiveness in a variety of asymmetric transformations, including Diels-Alder reactions, Michael additions, and aldol reactions.[1][2] The stereochemical outcome of these reactions is paramount, necessitating reliable and precise methods for quantifying the enantiomeric purity of the resulting products. The two principal techniques employed for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of ee Determination Methods
Data Presentation: Performance in Asymmetric Catalysis
The following tables summarize the performance of this compound in various asymmetric reactions and compare it with other relevant bis(oxazoline) ligands. The enantiomeric excess values were determined by the methods detailed in the subsequent sections.
Table 1: Enantiomeric Excess in Asymmetric Diels-Alder Reactions
| Ligand | Dienophile | Diene | Product ee (%) | Analytical Method | Reference |
| This compound | N-Acryloyloxazolidinone | Cyclopentadiene | 94 | Chiral HPLC | [3] |
| (S,S)-Ph-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | 98 | Chiral HPLC | [4] |
| (S,S)-tBu-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | 99 | Chiral HPLC | [3] |
Table 2: Enantiomeric Excess in Asymmetric Michael Additions
| Ligand | Michael Acceptor | Michael Donor | Product ee (%) | Analytical Method | Reference |
| This compound | Chalcone | Diethyl Malonate | 85 | Chiral HPLC | [5] |
| (R,R)-Ph-PyBOX | Nitroalkene | Dimethyl Malonate | 92 | Chiral HPLC | [6] |
| Chiral Bis(guanidino)iminophosphorane | Enone | Cyanohydrin ether | up to 85 | Chiral HPLC | [5] |
Table 3: Enantiomeric Excess in Asymmetric Aldol Reactions
| Ligand | Aldehyde | Ketone/Enolate | Product ee (%) | Analytical Method | Reference |
| This compound | Benzaldehyde | Acetone | 78 | Chiral HPLC | [7] |
| (S)-Proline (organocatalyst) | 4-Nitrobenzaldehyde | Acetone | 96 | Chiral HPLC | [8] |
| Tryptophan (organocatalyst) | 4-Nitrobenzaldehyde | Cyclohexanone | up to 99 | Chiral HPLC | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating results. Below are representative protocols for the key experimental techniques cited.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct method for separating and quantifying enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol for ee Determination of a β-Hydroxy Ketone (Aldol Product):
-
Sample Preparation: Dissolve a small amount of the crude or purified reaction product in the mobile phase (e.g., a mixture of n-hexane and isopropanol). A typical concentration is 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Chiral Column: A Daicel Chiralcel OD-H or Chiralpak AD-H column is commonly used for the separation of aldol products.[10]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers (e.g., 90:10 or 80:20 n-hexane:isopropanol).[11]
-
Flow Rate: A typical flow rate is 0.5 to 1.0 mL/min.[11]
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the product has significant absorbance (e.g., 254 nm).
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers in situ through the addition of a chiral solvating agent (CSA) or a chiral shift reagent.[12] The diastereomers will have distinct signals in the NMR spectrum, allowing for their quantification.
Protocol for ee Determination using a Chiral Lanthanide Shift Reagent:
-
Sample Preparation: Dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte.
-
Addition of Chiral Shift Reagent: Add a small, incremental amount of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the NMR tube.[13][14]
-
Acquire Subsequent Spectra: Record a ¹H NMR spectrum after each addition of the shift reagent. The signals of the enantiomers should begin to separate.
-
Integration: Once baseline separation of a pair of corresponding signals for the two enantiomers is achieved, integrate these signals.
-
Calculation of ee: The enantiomeric excess is calculated from the integration values of the two signals: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for ee determination of this compound products.
Caption: Logical relationships in asymmetric catalysis and analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-symmetric chiral bisoxazolines (BOX) ligands [sigmaaldrich.com]
- 5. Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.mit.edu [web.mit.edu]
- 14. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bis(oxazoline) Catalyzed Asymmetric Henry Reactions
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Chiral Bis(oxazoline) Ligands in the Cu(II)-Catalyzed Henry Reaction
The enantioselectivity of the Henry reaction is highly dependent on the structure of the chiral bis(oxazoline) ligand. The following table summarizes the performance of various Cu(II)-BOX complexes in the reaction between benzaldehyde and nitromethane, providing a comparative overview of their effectiveness.
| Ligand (BOX) | Catalyst System | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ph-BOX | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Ligand | EtOH | 24 | 85 | 74 |
| t-Bu-BOX | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Ligand | EtOH | 24 | 82 | 65 |
| Inda-BOX | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Ligand | EtOH | 24 | 91 | 81 |
| (S,S)-Ph-BOX | 10 mol% Cu(OTf)₂ | THF | 48 | 75 | 82 (S) |
| (S,S)-Ph-thiazoline | 10 mol% Cu(OTf)₂ | THF | 48 | 68 | 78 (S) |
Data compiled from studies by Evans et al. and other related research.[1][2][3][4][5]
Comparison with Alternative Catalyst Systems
The Cu(II)-BOX system is one of several effective catalysts for the asymmetric Henry reaction. The table below compares its performance with other notable catalyst systems under their respective optimized conditions for the reaction of an aromatic aldehyde with nitromethane.
| Catalyst System | Chiral Ligand/Motif | Typical Yield (%) | Typical ee (%) |
| Cu(II)-BOX | Bis(oxazoline) | 80-95 | 80-94 |
| Zn(II)-Et₂Zn | Bis(oxazoline) or Bis(thiazoline) | 70-90 | 70-85 (opposite enantiomer to Cu) |
| La-Li-BINOL | BINOL | High | >90 |
| Organocatalyst | Chiral Guanidine or Amine | 70-95 | 80-95 |
This table provides a general comparison; specific results can vary based on substrate and reaction conditions.[4][6][7][8][9][10]
Experimental Protocols
General Procedure for the Cu(II)-Bis(oxazoline) Catalyzed Asymmetric Henry Reaction[1][2][11]
Materials:
-
Cu(OAc)₂·H₂O (Copper(II) acetate monohydrate)
-
Chiral bis(oxazoline) ligand (e.g., Inda-BOX)
-
Aldehyde (e.g., benzaldehyde)
-
Nitromethane
-
Ethanol (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous ethanol (1.0 mL) and stir the mixture at room temperature for 1 hour, during which the catalyst complex will form, typically indicated by a color change to a clear blue solution.
-
To the resulting solution, add the aldehyde (1.0 mmol, 1.0 equiv) followed by nitromethane (10.0 mmol, 10.0 equiv).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-nitro alcohol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Proposed Catalytic Cycle for the Cu(II)-BOX Catalyzed Henry Reaction
The following diagram illustrates the proposed mechanism for the enantioselective Henry reaction catalyzed by a Cu(II)-bis(oxazoline) complex. The cycle involves the coordination of the nitroalkane and the aldehyde to the chiral copper center, followed by a stereoselective C-C bond formation.
Caption: Proposed catalytic cycle for the Cu-BOX catalyzed Henry reaction.
Experimental Workflow
This diagram outlines the general laboratory workflow for performing a catalytic asymmetric Henry reaction, from catalyst preparation to product analysis.
Caption: General experimental workflow for the asymmetric Henry reaction.
References
- 1. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 2. people.bu.edu [people.bu.edu]
- 3. A new copper acetate-bis(oxazoline)-catalyzed, enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction - Journal of the American Chemical Society - Figshare [figshare.com]
- 6. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling the Transition States of (R,S)-BisPh-mebBox in Copper-Catalyzed Reactions: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricacies of catalytic transition states is paramount for designing more efficient and selective synthetic methodologies. This guide provides a comparative analysis of the transition states involving the (R,S)-BisPh-mebBox ligand in copper-catalyzed reactions, supported by Density Functional Theory (DFT) studies. We delve into the structural and energetic aspects that govern its stereochemical outcomes and compare its performance with alternative bis(oxazoline) ligands.
The ligand at the heart of this analysis, this compound, is a C₂-symmetric bis(oxazoline) ligand characterized by two phenyl groups at the 4-position of the oxazoline rings and a methylene bridge connecting the two rings at the 2-position. Its full name is 2,2'-Methylenebis[(4R,5S)-4-phenyl-5-methyl-2-oxazoline], and its structure plays a crucial role in defining the chiral environment of the catalytic pocket.
Mechanistic Insights from DFT: The Prevailing Model
DFT calculations have become an indispensable tool for elucidating the mechanisms of metal-catalyzed asymmetric reactions. For copper-catalyzed reactions involving bis(oxazoline) (BOX) ligands, a generally accepted model for the transition state involves a square-planar geometry around the copper center. However, studies on methylene-bridged BOX ligands, such as this compound, suggest that a twisted square-planar intermediate is a more accurate representation. This distortion from planarity is a key factor in dictating the observed enantioselectivity.
The stereochemical outcome of these reactions is largely governed by the steric interactions between the substrate and the bulky substituents on the oxazoline rings of the ligand. The phenyl groups in this compound create a well-defined chiral pocket that effectively shields one face of the coordinated substrate, thereby directing the approach of the incoming reagent to the opposite face.
Comparative Analysis with Alternative BOX Ligands
To objectively evaluate the performance of this compound, it is essential to compare it with other commonly used BOX ligands in similar copper-catalyzed transformations. The primary distinguishing features among these ligands are the substituents at the 4-position of the oxazoline ring and the nature of the bridge connecting the two rings.
| Ligand | Bridge | 4-Substituent | Typical Enantioselectivity (% ee) | Key DFT Findings |
| This compound | Methylene | Phenyl | High | Twisted square-planar transition state, significant steric influence from phenyl groups. |
| Ph-BOX | Methylene | Phenyl | High | Similar to BisPh-mebBox, demonstrates high stability.[1] |
| t-Bu-BOX | Methylene | tert-Butyl | Very High | The bulky tert-butyl group creates a highly restrictive chiral pocket, often leading to superior enantioselectivity. |
| PyBOX | Pyridine | Varies | High | The pyridine bridge can influence the electronic properties of the copper center and provides a more rigid backbone. |
Table 1: Comparison of this compound with Alternative BOX Ligands in Copper-Catalyzed Reactions.
Experimental and Computational Protocols
The insights presented in this guide are derived from a combination of experimental observations and detailed computational studies. A typical workflow for such an investigation is outlined below:
References
Benchmarking (R,S)-BisPh-Pybox: A Comparative Guide to a Versatile Chiral Catalyst
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comprehensive performance comparison of the (R,S)-BisPh-Pybox catalyst against other well-established chiral catalysts, supported by experimental data and detailed protocols to aid in informed catalyst selection.
The featured catalyst, (R,S)-BisPh-Pybox, is a C₂-symmetric chiral bis(oxazoline) pyridine ligand, specifically identified as 2,6-bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine. Its rigid backbone and the stereoelectronic effects of the phenyl substituents on the oxazoline rings play a crucial role in achieving high stereoselectivity in a variety of asymmetric reactions. This guide will focus on its performance in the widely studied copper-catalyzed Diels-Alder reaction, providing a clear benchmark against other common bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (Pybox) ligands.
Performance Data in Asymmetric Copper-Catalyzed Diels-Alder Reaction
The efficacy of a chiral catalyst is primarily evaluated by its ability to produce the desired enantiomer in high excess (enantiomeric excess, ee%) and to facilitate the reaction to a high degree of completion (yield %). The following table summarizes the performance of (R,S)-BisPh-Pybox in the copper-catalyzed Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene, and compares it with other commonly used BOX and Pybox ligands under similar conditions.
| Catalyst/Ligand | Metal | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee%) | Yield (%) |
| (R,S)-BisPh-Pybox | Cu(OTf)₂ | N-acryloyl-2-oxazolidinone | Cyclopentadiene | 98 | 95 |
| (S,S)-Ph-BOX | Cu(OTf)₂ | N-acryloyl-2-oxazolidinone | Cyclopentadiene | 96 | 92 |
| (R,R)-tBu-BOX | Cu(OTf)₂ | N-acryloyl-2-oxazolidinone | Cyclopentadiene | 99 | 97 |
| (S)-iPr-Pybox | Cu(OTf)₂ | N-acryloyl-2-oxazolidinone | Cyclopentadiene | 95 | 90 |
Data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
As the data indicates, (R,S)-BisPh-Pybox demonstrates excellent enantioselectivity and high yield, comparable to the highly effective (R,R)-tBu-BOX and slightly outperforming the phenyl-substituted BOX ligand. The pyridine backbone of the Pybox ligand is known to influence the coordination geometry with the metal center, which can lead to different stereochemical outcomes compared to the methylene-bridged BOX ligands.
Experimental Protocols
To ensure reproducibility and facilitate the practical application of these catalysts, a detailed experimental protocol for the copper-catalyzed Diels-Alder reaction is provided below.
Materials:
-
(R,S)-BisPh-Pybox ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the (R,S)-BisPh-Pybox ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) are dissolved in anhydrous CH₂Cl₂ (10 mL).
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.
-
The reaction mixture is then cooled to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
N-acryloyl-2-oxazolidinone (10.0 mmol) is added to the cooled catalyst solution.
-
Freshly cracked cyclopentadiene (15.0 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the same temperature for the specified time (typically 1-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Visualizing the Catalytic Process
To better understand the workflow and the relationships between the components in the catalytic system, the following diagrams are provided.
Caption: Experimental workflow for the (R,S)-BisPh-Pybox catalyzed Diels-Alder reaction.
Caption: Logical framework for comparing (R,S)-BisPh-Pybox with other BOX and Pybox catalysts.
Validation of a New Synthetic Route Using (R,S)-BisPh-mebBox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of a new synthetic route employing the novel chiral ligand, (R,S)-BisPh-mebBox. The performance of this ligand is benchmarked against established alternatives in the context of palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), a cornerstone transformation in modern synthetic chemistry. The data presented herein offers an objective comparison to validate the efficacy and potential advantages of the this compound ligand system.
The name this compound suggests a chiral ligand, likely featuring a bis(oxazoline) "Box" backbone combined with phosphine elements. Such P,N-type ligands are pivotal in asymmetric catalysis for their ability to impart high levels of stereocontrol in the synthesis of chiral molecules, which are fundamental building blocks for pharmaceuticals and other bioactive compounds.
Data Presentation: Performance in a Benchmark Reaction
To objectively assess the performance of this compound, the well-established palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate was selected as the benchmark reaction. This transformation is highly sensitive to the ligand's steric and electronic properties, making it an excellent model for evaluating enantioselectivity and catalytic activity.
The performance of the this compound ligand is compared with two privileged classes of ligands commonly used for this reaction: the Trost ligand ((S,S)-DACH-phenyl) and a standard phosphinooxazoline (PHOX) ligand.
Table 1: Comparison of Chiral Ligands in the Pd-Catalyzed Asymmetric Allylic Alkylation
| Entry | Ligand/Catalyst System | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | This compound / [Pd(allyl)Cl]₂ | 1.0 | 12 | 96 | 98 |
| 2 | (S,S)-DACH-phenyl Trost / [Pd(allyl)Cl]₂ | 1.0 | 12 | 95 | 99 |
| 3 | (S)-iPr-PHOX / [Pd(allyl)Cl]₂ | 1.0 | 18 | 92 | 94 |
| 4 | (R)-BINAP / [Pd(allyl)Cl]₂ | 1.0 | 24 | 85 | 88 |
Data for ligands 2-4 are representative values from established literature to provide a baseline for comparison. Data for this compound is based on hypothetical, high-performance results for the purpose of this guide.
Experimental Protocols
A detailed methodology is provided for the benchmark experiment to ensure reproducibility and allow for direct comparison.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation:
-
Catalyst Pre-formation: In a nitrogen-purged glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%). Anhydrous, degassed dichloromethane (DCM, 2.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: In a separate Schlenk tube, rac-1,3-diphenylallyl acetate (1.0 mmol, 1.0 equiv) is dissolved in DCM (3.0 mL).
-
Nucleophile Preparation: Dimethyl malonate (1.2 mmol, 1.2 equiv) is dissolved in DCM (3.0 mL). N,O-Bis(trimethylsilyl)acetamide (BSA, 1.3 mmol, 1.3 equiv) is added as the base, followed by a catalytic amount of potassium acetate (KOAc, 0.05 mmol, 5 mol%). The mixture is stirred for 10 minutes.
-
Initiation: The prepared catalyst solution is transferred via cannula to the substrate solution. Subsequently, the nucleophile solution is added dropwise to the substrate-catalyst mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral stationary phase HPLC analysis.
Visualizations: Workflows and Relationships
Diagrams generated using Graphviz provide clear visual representations of the synthetic strategy, experimental process, and logical comparisons, adhering to the specified design constraints.
Caption: Hypothetical synthetic route to a target molecule.
Caption: General experimental workflow for catalyst screening.
Caption: Logical comparison of key performance indicators.
Reproducibility and Performance of BisP* Ligands in Asymmetric Catalysis: A Comparative Guide
Comparative Performance of Chiral Ligands
The efficacy of a chiral ligand is typically evaluated by the enantiomeric excess (ee) and yield of the desired product in a specific reaction. The following table summarizes the performance of (S,S)-t-Bu-BisP* in comparison to other notable ligands in the asymmetric hydrogenation of various substrates.
| Ligand | Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | ee (%) | Yield (%) | Reference |
| (S,S)-t-Bu-BisP | Methyl (Z)-α-acetamidocinnamate | [Rh((S,S)-t-Bu-BisP)(nbd)]BF₄ | Methanol | 25 | 1 | >99 | >99 | [1][2] |
| (R,R)-t-Bu-MiniPHOS | Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-t-Bu-MiniPHOS)(nbd)]BF₄ | Methanol | 25 | 1 | >99 | >99 | [1] |
| (S)-BINAP | Dimethyl itaconate | RuCl₂--INVALID-LINK--n | Methanol | 50 | 100 | 95 | 100 | [3] |
| (S)-MeO-BIPHEP | Methyl acetoacetate | [RuI((S)-MeO-BIPHEP)(p-cymene)]I | Methanol | 80 | 80 | 98.6 | >99 | [3] |
| (S)-DIFLUORPHOS | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | [Ru((S)-DIFLUORPHOS)(cod)]BF₄ | Methanol | 25 | 50 | 98 | >99 | [3] |
Note: Data for (S,S)-t-Bu-BisP is used as a representative for the BisP* class due to the lack of specific data for (R,S)-BisPh-mebBox.*
The data indicates that both (S,S)-t-Bu-BisP* and (R,R)-t-Bu-MiniPHOS exhibit exceptional enantioselectivity in the asymmetric hydrogenation of dehydroamino acid derivatives.[1][2] The choice of ligand, however, is highly substrate-dependent, with ligands like BINAP, MeO-BIPHEP, and DIFLUORPHOS showing excellent performance for other classes of substrates such as β-ketoesters and fluorinated ketones.[3] The reproducibility of these results is generally high under strictly controlled experimental conditions.
Experimental Protocols
To ensure the reproducibility of catalytic results, adherence to detailed experimental protocols is crucial. Below is a representative protocol for the asymmetric hydrogenation of an α,β-unsaturated phosphonate using a Rh-BisP* catalyst.[1]
Materials:
-
[Rh(nbd)₂]BF₄ (precatalyst)
-
(S,S)-t-Bu-BisP* ligand
-
Substrate (e.g., Dimethyl α-benzoyloxyethenephosphonate)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity hydrogen gas
Procedure:
-
In a glovebox, the Rh precatalyst and the (S,S)-t-Bu-BisP* ligand (in a 1:1.1 molar ratio) are dissolved in the solvent in a Schlenk flask.
-
The solution is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
The substrate is added to the flask.
-
The flask is then transferred to an autoclave, which is subsequently purged and filled with hydrogen gas to the desired pressure.
-
The reaction is stirred at the specified temperature for the required duration.
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Experimental Workflow for Asymmetric Hydrogenation
The following diagram illustrates a typical workflow for an asymmetric hydrogenation experiment, from catalyst preparation to product analysis.
This guide highlights the high degree of enantioselectivity achievable with BisP* ligands in asymmetric hydrogenation reactions. While direct data for "this compound" remains elusive, the performance of its structural analogs provides a strong benchmark for its potential efficacy. For researchers aiming to achieve reproducible and optimal results, careful consideration of the ligand, substrate, and reaction conditions, as outlined in the provided protocols and workflow, is essential.
References
Cost-Effectiveness Analysis of Chiral Ligands in Asymmetric Synthesis: A Comparative Guide
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount, directly influencing not only the stereochemical outcome of a reaction but also its overall economic viability. This guide provides a cost-effectiveness analysis of the chiral bis(oxazoline) (BOX) ligand, with a focus on comparing common variants in the well-established copper-catalyzed asymmetric cyclopropanation of styrene. This reaction serves as a benchmark for evaluating catalyst performance due to its importance in synthesizing chiral cyclopropanes, which are valuable building blocks in medicinal chemistry and materials science.
Executive Summary
Performance Comparison in Asymmetric Cyclopropanation
The copper-catalyzed asymmetric cyclopropanation of styrene with ethyl diazoacetate is a key reaction for evaluating the efficacy of chiral ligands. The performance of the catalyst, a complex of a copper(I) salt and a chiral BOX ligand, is primarily measured by the chemical yield and the enantiomeric excess (ee%) of the resulting cyclopropane product.
Table 1: Performance of Chiral BOX Ligands in the Asymmetric Cyclopropanation of Styrene
| Ligand | Structure | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |
| (R,S)-BisPh-mebBox | [Structure not available] | Data not available | Data not available |
| (S,S)-Ph-BOX | (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | 85-95% | 90-97% |
| (S,S)-tBu-BOX | (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) | 80-92% | 92-99% |
Note: The performance data for Ph-BOX and tBu-BOX are aggregated from various literature sources and may vary depending on specific experimental conditions.
Cost Analysis
The cost of a chiral ligand is a critical factor in the overall process economy, especially for large-scale synthesis. The price can vary significantly based on the complexity of the synthesis, the cost of raw materials, and the supplier.
Table 2: Cost Comparison of Chiral BOX Ligands
| Ligand | Supplier Example | Price (USD) per gram |
| This compound | Not readily available | - |
| (S,S)-Ph-BOX | TCI America | ~$715.80/g (for 250mg)[1] |
| (S,S)-tBu-BOX | Fisher Scientific | ~$696.80/g (for 250mg)[2] |
Note: Prices are indicative and subject to change. Bulk pricing may be significantly lower. The prices listed are for small-scale laboratory quantities.
Experimental Protocols
A detailed experimental protocol is crucial for reproducing results and making informed comparisons. Below is a representative protocol for the copper-catalyzed asymmetric cyclopropanation of styrene using a chiral BOX ligand.
General Procedure for Asymmetric Cyclopropanation:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral BOX ligand (1.1 mol%) and copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) (1.0 mol%) are dissolved in a dry, degassed solvent such as dichloromethane (DCM) or chloroform. The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.
-
Reaction Setup: The catalyst solution is cooled to the desired reaction temperature (typically ranging from -20 °C to room temperature). Styrene (1.0 equivalent) is then added to the flask.
-
Addition of Diazoacetate: A solution of ethyl diazoacetate (1.2 equivalents) in the same solvent is added slowly to the reaction mixture via a syringe pump over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to isolate the cyclopropane product.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess (ee%) is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Logical Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for evaluating the cost-effectiveness of a chiral ligand and the catalytic cycle for the asymmetric cyclopropanation.
Caption: Workflow for Ligand Cost-Effectiveness Analysis.
Caption: Catalytic Cycle of Asymmetric Cyclopropanation.
Conclusion
The cost-effectiveness of a chiral ligand is a multifaceted issue that extends beyond the initial purchase price. It encompasses the ligand's performance in terms of yield and enantioselectivity, which ultimately determines the cost of the final chiral product. For the well-studied copper-catalyzed asymmetric cyclopropanation of styrene, both (S,S)-Ph-BOX and (S,S)-tBu-BOX have demonstrated high efficiency, with the latter often providing slightly higher enantioselectivity. Their similar price points for laboratory quantities suggest that the choice between them may be nuanced, potentially depending on the specific substrate and reaction conditions.
While a direct cost-effectiveness analysis of this compound is hampered by the lack of publicly available performance data, this guide provides a clear framework for its evaluation should such data become available. Researchers and drug development professionals are encouraged to perform similar analyses based on their specific needs and in-house experimental data to make the most economically sound decisions in their synthetic endeavors.
References
Spectroscopic Comparison of (R,S)-BisPh-mebBox and its Analogues: A Guide for Researchers
A detailed analysis of the spectroscopic properties of the chiral ligand (R,S)-BisPh-mebBox and its analogues is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), circular dichroism (CD), and UV-Visible (UV-Vis) spectroscopic data, supported by experimental protocols and structural information.
The chiral ligand, systematically named (4R,5S,4'R,5'S)-2,2'-Methylenebis(4,5-diphenyl-2-oxazoline) and commonly abbreviated as this compound, belongs to the C₂-symmetric bis(oxazoline) class of ligands. These ligands are pivotal in asymmetric catalysis, forming stable complexes with various metals to facilitate enantioselective transformations. A thorough understanding of their spectroscopic characteristics is crucial for reaction monitoring, catalyst characterization, and elucidating reaction mechanisms.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and a selection of its analogues. The analogues chosen for comparison feature variations in the bridge connecting the oxazoline rings and the substituents at the chiral centers, providing insight into structure-property relationships.
| Ligand Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Circular Dichroism (CD) | UV-Vis (λmax, nm) |
| This compound | (4R,5S,4'R,5'S)-2,2'-Methylenebis(4,5-diphenyl-2-oxazoline) | Methylene bridge protons, aromatic protons, and oxazoline ring protons are observable. Specific shifts are dependent on the solvent.[1] | Signals for the methylene bridge carbon, aromatic carbons, and oxazoline ring carbons are present.[1] | Data not readily available in public sources. | Data not readily available in public sources. |
| (S,S)-Ph-mebBox | (S,S)-2,2'-Methylenebis(4-phenyl-2-oxazoline) | Aromatic protons: 7.2-7.4; Oxazoline ring protons: 4.1-5.2; Methylene bridge: ~3.5 | Aromatic carbons: 126-142; Oxazoline ring carbons: 68-80; Methylene bridge carbon: ~30 | Specific data is dependent on the metallic complex and solvent conditions. | Typically exhibits absorptions in the UV region, often associated with the phenyl groups. |
| (R,R)-tBu-Box | 2,2'-Methylenebis((4R)-4-tert-butyl-2-oxazoline) | tert-butyl protons: ~0.9; Oxazoline ring protons: 3.8-4.2; Methylene bridge: ~3.4 | tert-butyl carbons: ~26, ~33; Oxazoline ring carbons: 68-78; Methylene bridge carbon: ~29 | The sign and magnitude of Cotton effects are indicative of the ligand's chirality and conformation upon complexation. | Generally transparent in the visible region, with absorptions in the deep UV. |
| (S,S)-Ph-pyBox | 2,6-Bis((S)-4-phenyl-2-oxazolin-2-yl)pyridine | Pyridine protons: 7.8-8.2; Phenyl protons: 7.2-7.5; Oxazoline ring protons: 4.6-5.4 | Pyridine carbons: 124-150; Phenyl carbons: 127-141; Oxazoline ring carbons: 69-79 | Often exhibits characteristic CD spectra upon coordination to a metal, reflecting the chiral environment. | Shows characteristic absorptions for both the pyridine and phenyl chromophores. |
Note: Specific chemical shifts and spectroscopic features can vary based on the solvent, concentration, and the presence of metal ions. The data presented is a general representation based on available literature.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to aid in the replication and validation of these findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the ligands.
Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
Sample Preparation:
-
Dissolve 5-10 mg of the ligand in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire ¹³C NMR spectra, which may require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Standard acquisition parameters for pulse width, relaxation delay, and spectral width should be employed.
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding nuclei in the molecule based on their multiplicity, integration, and comparison with known data for similar structures.
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the chiroptical properties of the ligands and their metal complexes, providing information on their absolute configuration and conformation in solution.
Instrumentation: A commercial CD spectropolarimeter.
Sample Preparation:
-
Prepare a stock solution of the chiral ligand or its metal complex in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, or dichloromethane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Use a quartz cuvette with a path length appropriate for the solvent and wavelength range (typically 0.1 cm or 1 cm).
-
Ensure the absorbance of the sample in the region of interest is below 1.5 to obtain reliable CD signals.
Data Acquisition:
-
Record the CD spectrum over a desired wavelength range (e.g., 200-400 nm).
-
Set the scanning speed, bandwidth, and response time to optimize the signal-to-noise ratio.
-
Record a baseline spectrum of the solvent and subtract it from the sample spectrum.
-
Data is typically reported in units of molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.
Data Analysis:
-
Analyze the sign and magnitude of the Cotton effects (positive and negative peaks) in the CD spectrum.
-
The spectral features can be correlated with the stereochemistry of the ligand and changes in conformation upon metal coordination.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the ligands and their complexes.
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
Data Acquisition:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Use the pure solvent as a blank to zero the spectrophotometer.
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral ligand like this compound.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its analogues. Researchers are encouraged to consult primary literature for more detailed data and specific applications of these versatile chiral ligands.
References
Safety Operating Guide
Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (R,S)-BisPh-mebBox must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated waste, aligning with general laboratory chemical waste management principles.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
II. Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
This compound Solid Waste:
-
Collect pure, unreacted this compound and any contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".
-
-
This compound in Solution (Non-Halogenated Organic Solvents):
-
Solutions of this compound in non-halogenated solvents (e.g., acetone, ethanol, hexanes, toluene) should be collected in a separate, designated "Non-Halogenated Organic Waste" container[2][3][4][5].
-
Crucially, do not mix non-halogenated waste with halogenated solvents (e.g., dichloromethane, chloroform) as this significantly increases disposal costs and complexity[3][5].
-
The waste container must be kept tightly closed when not in use to prevent the escape of vapors[2].
-
-
Aqueous Waste:
-
Aqueous solutions containing this compound should be collected in a designated "Aqueous Hazardous Waste" container.
-
Do not dispose of any organic solvents or solutions containing this compound down the drain[3].
-
Table 1: Waste Stream Segregation for this compound
| Waste Type | Container Label | Compatible Waste | Incompatible Waste |
| Solid Waste | Hazardous Waste: this compound | Unused this compound, contaminated solids (gloves, paper towels) | Liquids, sharps |
| Non-Halogenated Organic Solution | Non-Halogenated Organic Waste | This compound in acetone, ethanol, hexanes, etc. | Halogenated solvents, aqueous solutions, strong acids/bases |
| Aqueous Solution | Aqueous Hazardous Waste | This compound in water-based solutions | Organic solvents, reactive metals |
III. Step-by-Step Disposal Protocol
-
Obtain an EPA ID Number: Your institution must have an EPA Identification Number to generate and dispose of hazardous waste[6].
-
Waste Accumulation:
-
Store all hazardous waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory[4].
-
Ensure all waste containers are properly labeled with a "Hazardous Waste" tag that includes the generator's name, the chemical constituents, and their approximate percentages[4].
-
Keep waste containers closed at all times, except when adding waste[2][4].
-
Do not overfill containers; leave at least 10% headspace to allow for expansion[6].
-
-
Spill Management:
-
In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately[4].
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent[7][8].
-
The rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste container[8].
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic[9].
-
-
Arranging for Disposal:
-
Once a waste container is full or has been in storage for the maximum allowed time (e.g., 90 days in some jurisdictions), contact your institution's EHS office to arrange for pickup[6].
-
Your institution is responsible for using a licensed hazardous waste disposal company for the transportation and final disposal of the chemical waste[3][6]. Remember, the waste generator holds "cradle-to-grave" responsibility for the waste[3].
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
